An In-depth Technical Guide to the Synthesis of 4-Iodo-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 4-iodo-3-nitroaniline, a valuable intermediate in the development of pharmaceutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-iodo-3-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details plausible synthetic routes, experimental protocols, and relevant chemical data, tailored for professionals in the fields of chemical research and drug development.
Introduction
4-Iodo-3-nitroaniline is an aromatic compound featuring an aniline, an iodo, and a nitro group. This specific substitution pattern makes it a versatile building block in organic synthesis. The presence of the iodo group allows for various cross-coupling reactions, while the nitro and amino groups can be further functionalized, providing a scaffold for the synthesis of a wide range of complex molecules. Nitroanilines are known intermediates in the production of dyes, antioxidants, and pharmaceuticals.[1] Specifically, iodo-substituted anilines like 4-iodoaniline are crucial in pharmaceutical manufacturing, including in the synthesis of anti-cancer drugs and medical imaging agents.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-iodo-3-nitroaniline is presented in Table 1.
Two primary synthetic routes are proposed for the preparation of 4-iodo-3-nitroaniline: direct iodination of 3-nitroaniline and a Sandmeyer-type reaction from a suitable amino precursor.
Method 1: Direct Iodination of 3-Nitroaniline
This method involves the direct electrophilic iodination of 3-nitroaniline. The directing effects of the amino and nitro groups on the aromatic ring will influence the regioselectivity of the reaction. The amino group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. Therefore, iodination is expected to occur at the positions ortho and para to the amino group. This can lead to a mixture of isomers, primarily 4-iodo-3-nitroaniline and 2-iodo-3-nitroaniline, along with potential di-iodinated byproducts. Careful control of reaction conditions is crucial to maximize the yield of the desired 4-iodo isomer.
Diagram 1: Direct Iodination of 3-Nitroaniline.
Experimental Protocol (Proposed):
This protocol is adapted from established procedures for the iodination of anilines.
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-nitroaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.
Reagent Addition: Depending on the chosen iodinating agent:
Using Iodine and a Silver Salt: Add silver sulfate (Ag₂SO₄, 1.0 eq.) to the solution. Slowly add a solution of iodine (I₂, 1.0 eq.) in the same solvent from the dropping funnel with vigorous stirring at room temperature.
Using N-Iodosuccinimide (NIS) and a Catalyst: Add a catalytic amount of an iron(III) salt (e.g., FeCl₃ or Fe(OTf)₃, 5-10 mol%). Slowly add a solution of NIS (1.0-1.2 eq.) in a suitable solvent like dichloromethane or acetonitrile.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.
Work-up: Upon completion, cool the reaction mixture to room temperature. If a silver salt was used, filter off the silver iodide precipitate. Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the 4-iodo-3-nitroaniline.
Method 2: Sandmeyer-Type Reaction
This approach involves the diazotization of an appropriate aromatic amine precursor followed by displacement of the diazonium group with iodide. A plausible precursor for this reaction would be 4-amino-2-nitrotoluene, which would first be diazotized and then treated with an iodide source. The resulting 4-iodo-2-nitrotoluene could then be subjected to further functional group manipulation to yield 4-iodo-3-nitroaniline. A more direct, though potentially more challenging, precursor would be 3-nitro-4-aminobenzonitrile, where the cyano group would need to be converted to an amino group after the Sandmeyer reaction. A well-documented analogous reaction is the synthesis of 4-iodonitrobenzene from 4-nitroaniline.
Diagram 2: Sandmeyer-Type Reaction Pathway.
Experimental Protocol (Proposed, based on a hypothetical precursor):
This protocol is based on the general procedure for the Sandmeyer reaction.
Diazotization:
Suspend the amino precursor (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
Cool the suspension to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, maintaining the temperature below 5 °C.
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Iodination:
In a separate flask, dissolve potassium iodide (KI, 1.5 eq.) in water and cool it in an ice bath.
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Work-up and Purification:
Extract the product with an organic solvent.
Wash the organic layer with a saturated solution of sodium thiosulfate, followed by water and brine.
Dry the organic layer, concentrate, and purify the iodinated intermediate by column chromatography or recrystallization.
Subsequent Functional Group Manipulation: The purified intermediate would then undergo further chemical transformations to yield 4-iodo-3-nitroaniline. The specific steps would depend on the nature of the starting precursor.
Applications in Research and Development
4-Iodo-3-nitroaniline is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The versatile functionalities of this compound allow for its incorporation into a variety of molecular scaffolds.
physicochemical properties of 4-Iodo-3-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-3-nitroaniline This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-3-nitroaniline
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for its synthesis and analysis, and logical workflow diagrams.
Core Physicochemical Properties
4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound.[1] These compounds are significant as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The molecule consists of an aniline ring substituted with an iodine atom at the 4-position and a nitro group at the 3-position. Its chemical structure and properties make it a subject of interest in studies of selective chemical transformations, such as the catalytic hydrogenation of the nitro group while preserving the carbon-iodine bond.[1]
Quantitative Data Summary
The key are summarized in the table below. This data is compiled from various chemical suppliers and databases.
Detailed methodologies for the synthesis, purification, and analysis of 4-Iodo-3-nitroaniline are crucial for its application in research and development. The following protocols are based on established chemical synthesis and analysis procedures for similar compounds.
Synthesis of 4-Iodo-3-nitroaniline via Iodination of 3-Nitroaniline
This protocol describes a common method for introducing an iodine atom onto an activated aromatic ring.
1. Materials:
3-Nitroaniline
Sodium Bicarbonate (NaHCO₃)
Iodine (I₂)
Water (H₂O)
Ice
2. Procedure:
In a suitable reaction vessel (e.g., a 3-liter beaker), combine 1.0 mole of 3-nitroaniline with 1.5 moles of sodium bicarbonate and 1 liter of water.
Cool the mixture to approximately 10-15°C by adding ice.
Set up an efficient mechanical stirrer to ensure vigorous mixing.
While stirring, add 1.0 mole of powdered iodine in small portions over a period of 30 minutes.
Continue stirring the mixture for an additional 30 minutes after all the iodine has been added. The reaction is typically complete when the color of free iodine has mostly disappeared.
Collect the resulting dark crystalline precipitate, which is the crude 4-Iodo-3-nitroaniline, by vacuum filtration on a Büchner funnel.
Press the collected solid to remove as much water as possible and then allow it to air dry.
Purification by Recrystallization
This protocol is for the purification of the crude 4-Iodo-3-nitroaniline synthesized in the previous step.
1. Materials:
Crude 4-Iodo-3-nitroaniline
Ethanol (95%) or a suitable solvent mixture (e.g., ethanol/water)
Activated Charcoal (optional)
2. Procedure:
Transfer the crude product to an Erlenmeyer flask.
Add a minimal amount of the chosen recrystallization solvent (e.g., 95% ethanol) and heat the mixture to boiling, for instance, on a steam bath or hot plate.
If the solution has a strong color from impurities, add a small amount of activated charcoal.
Continue adding small portions of the hot solvent until the solid is completely dissolved.
If charcoal was used, perform a hot filtration to remove it.
Allow the hot, saturated solution to cool slowly to room temperature.
Further cool the solution in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Analysis by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of the synthesized compound and monitor the progress of the reaction.
1. Materials:
TLC plates (silica gel)
Developing chamber
Solvent system (e.g., a mixture of hexane and ethyl acetate)
Capillary tubes for spotting
UV lamp for visualization
2. Procedure:
Prepare a developing chamber by adding the chosen solvent system to a depth of about 0.5 cm and allowing the atmosphere inside to become saturated with solvent vapor.
Dissolve small amounts of the crude product and the purified product in a suitable volatile solvent (e.g., ethyl acetate).
Using separate capillary tubes, spot the solutions onto the baseline of a TLC plate.
Place the TLC plate into the developing chamber and allow the solvent to ascend the plate.
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
Visualize the spots under a UV lamp and circle them with a pencil.
Calculate the Retention Factor (Rf) values for each spot. A pure compound should ideally show a single spot.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis, purification, and analysis of 4-Iodo-3-nitroaniline.
Synthesis workflow for 4-Iodo-3-nitroaniline.
Purification workflow via recrystallization.
Analytical workflow using Thin-Layer Chromatography.
An In-depth Technical Guide to 4-Iodo-3-nitroaniline (CAS: 105752-04-3)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Iodo-3-nitroaniline, a key chemical intermediate. It details its physicochemical properties, syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodo-3-nitroaniline, a key chemical intermediate. It details its physicochemical properties, synthesis methodologies, and known applications, with a focus on its relevance in chemical research and drug discovery.
Core Physicochemical Properties
4-Iodo-3-nitroaniline is a solid organic compound with the molecular formula C₆H₅IN₂O₂. Its chemical structure features an aniline ring substituted with an iodine atom at the 4-position and a nitro group at the 3-position. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of 4-Iodo-3-nitroaniline
Synthesis of 4-Iodo-3-nitroaniline
The primary synthetic route to 4-Iodo-3-nitroaniline involves the direct iodination of 3-nitroaniline. This electrophilic aromatic substitution reaction introduces an iodine atom onto the aromatic ring. The directing effects of the amino and nitro groups on the aniline ring guide the position of iodination.
General Experimental Protocol: Iodination of 3-Nitroaniline
This protocol outlines a general procedure for the synthesis of 4-Iodo-3-nitroaniline. Specific reaction conditions may require optimization.
Materials:
3-Nitroaniline
Iodine monochloride (ICl) or a mixture of an iodide salt (e.g., potassium iodide) and an oxidizing agent.
A suitable solvent (e.g., glacial acetic acid, methanol/water).
Base (e.g., sodium bicarbonate, if necessary for workup).
Sodium bisulfite or sodium thiosulfate solution.
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Procedure:
Dissolution: Dissolve 3-nitroaniline in a suitable solvent within a reaction flask equipped with a stirrer and a dropping funnel.
Iodination: Slowly add the iodinating agent (e.g., iodine monochloride in glacial acetic acid) to the solution with constant stirring. The reaction may be exothermic, and cooling might be necessary to control the temperature.
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
Workup:
Once the reaction is complete, pour the reaction mixture into water or an ice-water mixture.
If excess iodine is present, add a solution of sodium bisulfite or sodium thiosulfate until the color of iodine disappears.
Neutralize the solution with a suitable base if necessary.
Extract the product into an organic solvent.
Wash the organic layer with water and brine.
Dry the organic layer over an anhydrous drying agent.
Purification:
Remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: Synthetic workflow for 4-Iodo-3-nitroaniline.
Applications in Research and Development
4-Iodo-3-nitroaniline serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of three distinct functional groups—the amino, nitro, and iodo groups—allows for a variety of chemical transformations.
Precursor in Suzuki-Miyaura Cross-Coupling Reactions
The carbon-iodine bond in 4-Iodo-3-nitroaniline is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond by coupling the iodoaniline with a boronic acid or ester. This is a powerful tool for synthesizing biaryl compounds, which are common motifs in biologically active molecules.
General Protocol for Suzuki-Miyaura Coupling:
Reaction Setup: In a reaction vessel, combine 4-Iodo-3-nitroaniline, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring. Reaction progress is monitored by TLC or LC-MS.
Workup and Purification: After completion, the reaction is worked up by extraction and purified by column chromatography or recrystallization to yield the desired biaryl product.
Caption: Suzuki-Miyaura coupling using 4-Iodo-3-nitroaniline.
Biological Significance and Potential Applications
While direct biological activity data for 4-Iodo-3-nitroaniline is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Nitroaromatic and iodo-substituted aniline derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors in cancer research.
The synthesis of derivatives from 4-Iodo-3-nitroaniline allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the amino group can be acylated or alkylated, the nitro group can be reduced to an amine, and the iodo group can be used as a handle for further functionalization, as seen in the Suzuki coupling. These modifications can lead to the generation of libraries of novel compounds for biological screening.
Although no specific signaling pathways have been directly attributed to 4-Iodo-3-nitroaniline itself, its derivatives have the potential to interact with various biological targets. For example, many kinase inhibitors feature an aniline or substituted aniline core that interacts with the ATP-binding site of the kinase.
Caption: Drug discovery workflow utilizing 4-Iodo-3-nitroaniline.
Safety and Handling
4-Iodo-3-nitroaniline should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
4-Iodo-3-nitroaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel compounds in the pharmaceutical and materials science sectors. Its well-defined physicochemical properties and reactivity make it a reliable starting material for complex molecular architectures. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
An In-depth Technical Guide to the Molecular Structure of 4-Iodo-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound that serves as a crucial building block in organic synthesis, particularly in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its unique molecular architecture, featuring an aniline backbone substituted with both an iodine atom and a nitro group, imparts a distinct reactivity profile that is of significant interest to researchers in drug discovery and materials science. The presence of the iodo and nitro functionalities allows for a range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 4-Iodo-3-nitroaniline, with a focus on its applications in drug development.
Molecular Structure and Properties
4-Iodo-3-nitroaniline possesses the chemical formula C₆H₅IN₂O₂ and a molecular weight of 264.02 g/mol .[1][2] The molecule consists of a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and an iodine atom (-I) at positions 1, 3, and 4, respectively.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Iodo-3-nitroaniline is presented in the table below.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the amino, nitro, and iodo substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the iodine will show a characteristic low-field shift, while the carbons bearing the amino and nitro groups will also be significantly shifted.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively), and C-I stretching vibrations.[12][13]
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 264. Fragmentation patterns are expected to involve the loss of the nitro group and the iodine atom.[2][14][15][16]
Crystallographic Data
The crystal structure of 4-Iodo-3-nitroaniline has been reported to be isostructural with that of 4-chloro-3-nitroaniline.[17] The compound undergoes a continuous second-order phase transition at a temperature of 200 K.[17] At room temperature (293 K), the crystal structure exhibits disorder, with the nitro group being inclined towards the benzene ring in two different orientations.[17] This disorder is resolved at lower temperatures. The crystal packing is characterized by a network of hydrogen bonds, including three-center N—H⋯(O)₂ bonds and two-center N—H⋯N bonds, which link the molecules into sheets.[17]
A detailed, step-by-step experimental protocol for the synthesis of 4-Iodo-3-nitroaniline is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common approach would involve the nitration of an appropriate iodoaniline precursor or the iodination of a nitroaniline precursor.
Proposed Synthetic Pathway: Nitration of 4-Iodoaniline
One potential route involves the direct nitration of 4-iodoaniline. The amino group is a strong activating group and an ortho-, para-director. To achieve substitution at the meta-position relative to the amino group (and ortho to the iodine), careful control of reaction conditions would be necessary to avoid polysubstitution and oxidation. Protection of the amino group as an acetamide may be required to moderate its activating effect and direct the nitration to the desired position.
Caption: Proposed synthesis of 4-Iodo-3-nitroaniline.
Illustrative Experimental Protocol (Hypothetical)
Step 1: Acetylation of 4-Iodoaniline
Dissolve 4-iodoaniline in glacial acetic acid.
Add acetic anhydride and heat the mixture under reflux for a specified period.
Cool the reaction mixture and pour it into ice water to precipitate the N-(4-iodophenyl)acetamide.
Filter, wash with water, and dry the product.
Step 2: Nitration of N-(4-iodophenyl)acetamide
Dissolve N-(4-iodophenyl)acetamide in concentrated sulfuric acid at low temperature (e.g., 0-5 °C).
Slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the low temperature.
Stir the reaction mixture for a designated time.
Pour the mixture onto crushed ice to precipitate the product.
Filter, wash with water, and dry the crude 4-iodo-3-nitroacetanilide.
Step 3: Hydrolysis of 4-Iodo-3-nitroacetanilide
Suspend the crude 4-iodo-3-nitroacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
If acidic hydrolysis is used, neutralize the mixture with a base to precipitate the 4-Iodo-3-nitroaniline. If basic hydrolysis is used, the product may precipitate upon cooling.
Filter, wash with water, and purify the final product by recrystallization.
Chemical Reactivity and Applications in Drug Development
The reactivity of 4-Iodo-3-nitroaniline is primarily dictated by the interplay of its three functional groups.
Reactivity of the Functional Groups
Amino Group: The amino group can be acylated, alkylated, or diazotized to introduce further functionalities.
Iodine Atom: The carbon-iodine bond is susceptible to nucleophilic aromatic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions.
Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amino group, providing a route to 3,4-diaminoiodobenzene derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom makes 4-Iodo-3-nitroaniline a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds for drug candidates.[18][19][20][21][22]
Caption: Key palladium-catalyzed reactions of 4-Iodo-3-nitroaniline.
Role in Drug Discovery and Development
Halogenated anilines are important precursors in the synthesis of a wide range of pharmaceuticals. The versatility of 4-Iodo-3-nitroaniline allows for its incorporation into diverse molecular frameworks, making it a valuable starting material for generating compound libraries for high-throughput screening.
The reduction of the nitro group to an amine, coupled with the reactivity of the iodine atom, opens up pathways to various heterocyclic systems that are prevalent in medicinal chemistry. For instance, derivatives of 4-Iodo-3-nitroaniline could potentially be used in the synthesis of inhibitors for various enzymes or as ligands for receptors implicated in disease pathways. The biological activity of nitro-containing compounds is well-documented, with many exhibiting antimicrobial and anticancer properties.[23][24]
While no specific signaling pathways involving 4-Iodo-3-nitroaniline have been detailed in the available literature, its structural motifs are present in numerous biologically active molecules. Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents.
Conclusion
4-Iodo-3-nitroaniline is a synthetically valuable compound with a rich chemical reactivity profile. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible databases, its structural similarity to other well-characterized compounds allows for reliable predictions of its properties and reactivity. Its utility as a building block in palladium-catalyzed cross-coupling reactions and other transformations makes it a molecule of significant interest for researchers in drug discovery and development. The continued exploration of the chemistry of 4-Iodo-3-nitroaniline is likely to yield novel compounds with interesting biological activities and applications.
In-Depth Technical Guide: Spectroscopic Data of 4-Iodo-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Iodo-3-nitroaniline (CAS No. 105752-04-3).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Iodo-3-nitroaniline (CAS No. 105752-04-3). Due to the scarcity of publicly available, complete experimental spectra for this specific isomer, this guide also includes comparative data from closely related isomers and precursors to aid in characterization.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Molecular Ion (M⁺): m/z 264.94 Key Fragments: [M-NO₂]⁺, [M-I]⁺, and other fragments corresponding to the loss of atoms and functional groups.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 4-Iodo-3-nitroaniline are not widely published. However, a general synthetic approach involves the iodination of 3-nitroaniline. The following is a plausible experimental workflow based on standard organic chemistry procedures.
Synthesis of 4-Iodo-3-nitroaniline
The synthesis of 4-Iodo-3-nitroaniline can be approached through the diazotization of a related aminobenzene derivative followed by a Sandmeyer-type reaction, or through direct iodination of a suitable precursor. A potential route is the iodination of 3-nitroaniline.
Caption: Synthetic workflow for 4-Iodo-3-nitroaniline.
Spectroscopic Analysis
The characterization of the synthesized 4-Iodo-3-nitroaniline would involve a suite of spectroscopic techniques to confirm its structure and purity.
Caption: Workflow for spectroscopic analysis.
General Protocol for NMR Spectroscopy:
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Transfer the solution to an NMR tube.
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Process the data, including Fourier transformation, phase correction, and baseline correction.
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
General Protocol for IR Spectroscopy:
Prepare the sample, typically as a KBr pellet or a thin film.
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Mass Spectrometry:
Introduce a small amount of the sample into the mass spectrometer, often using techniques like gas chromatography (GC-MS) or direct infusion.
Ionize the sample using an appropriate method (e.g., electron ionization - EI).
Analyze the mass-to-charge ratio of the resulting ions.
Interpret the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.
Signaling Pathways and Logical Relationships
As 4-Iodo-3-nitroaniline is a small organic molecule, it is not directly involved in biological signaling pathways in the same way a protein or a drug might be. However, its logical relationship in chemical synthesis is as a potential building block or intermediate.
Exploratory
A Technical Guide to 4-Iodo-3-nitroaniline: Synthesis, Properties, and Applications in Drug Discovery
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: 4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound with the chemical formula C₆H₅IN₂O₂. It serves as a critical chemical intermediate and building block in organic synthesis, particularly for the development of fine chemicals and active pharmaceutical ingredients (APIs). Its utility is pronounced in medicinal chemistry, where the iodo- and nitro-functionalized benzene ring provides a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth review of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of therapeutics for Alzheimer's disease.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-Iodo-3-nitroaniline are summarized below. Spectroscopic data, while not extensively published, can be predicted based on established principles of NMR, IR, and MS analysis.
- Aromatic Region (δ 7.0-8.0 ppm): Three distinct protons. A doublet for the proton ortho to the amino group, a doublet for the proton ortho to the iodo group, and a doublet of doublets for the proton situated between the iodo and nitro groups. The amino group protons (-NH₂) would appear as a broad singlet.
¹³C NMR
- Aromatic Region (δ 90-150 ppm): Six distinct signals corresponding to the aromatic carbons. The carbon atom bonded to the iodine (C-I) would show a characteristic signal at a relatively low field (approx. δ 90-100 ppm). The carbon bonded to the nitro group (C-NO₂) and the amino group (C-NH₂) would be significantly downfield and upfield, respectively.
IR Spectroscopy
- N-H Stretching: Two distinct peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂). - N=O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. - C-I Stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry
- Molecular Ion (M⁺): A prominent peak at m/z = 264. - Key Fragments: Expect fragments corresponding to the loss of the nitro group (M-46, m/z = 218) and the loss of the iodine atom (M-127, m/z = 137).
Synthesis and Experimental Protocols
The most common route for synthesizing 4-Iodo-3-nitroaniline is through the direct electrophilic iodination of 3-nitroaniline. The nitro group deactivates the ring but directs incoming electrophiles to the meta position relative to itself (ortho/para to the activating amino group).
Representative Synthesis: Iodination of 3-Nitroaniline
This protocol describes a general method for the synthesis of 4-Iodo-3-nitroaniline.
Materials and Reagents:
3-Nitroaniline
Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., H₂O₂)
Glacial Acetic Acid or Ethanol
Sodium thiosulfate solution
Sodium bicarbonate solution
Dichloromethane or Ethyl Acetate for extraction
Anhydrous magnesium sulfate or sodium sulfate
Experimental Protocol:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline in a suitable solvent such as glacial acetic acid.
Cool the solution in an ice bath to 0-5 °C.
Slowly add a solution of iodine monochloride (ICl) in the same solvent dropwise to the cooled mixture over 30 minutes, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, pour the reaction mixture into a beaker of ice water.
Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the red-brown color disappears.
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
Extract the aqueous mixture three times with an organic solvent like dichloromethane or ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude 4-Iodo-3-nitroaniline by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.
A representative workflow for the synthesis of 4-Iodo-3-nitroaniline.
Applications in Drug Development
4-Iodo-3-nitroaniline is a valuable building block for creating more complex molecules with significant biological activity. Its role is particularly notable in the synthesis of enzyme inhibitors for neurodegenerative diseases.
Intermediate for Verubecestat (MK-8931)
4-Iodo-3-nitroaniline is a key precursor in the synthesis of Verubecestat (MK-8931), a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3][4] BACE1 is a primary therapeutic target in the treatment of Alzheimer's disease. The aniline serves as a foundational scaffold onto which other functional groups are added to build the final complex drug molecule.[5][6]
Logical flow from intermediate to the final active pharmaceutical ingredient.
Inhibition of the Amyloidogenic Pathway in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides in the brain. These peptides are generated when the Amyloid Precursor Protein (APP) is sequentially cleaved by two enzymes: BACE1 and γ-secretase. This process is known as the amyloidogenic pathway.
Verubecestat, synthesized from 4-Iodo-3-nitroaniline, functions by directly inhibiting the enzymatic activity of BACE1.[6] This inhibition prevents the initial cleavage of APP, thereby reducing the production of Aβ peptides and potentially slowing the progression of Alzheimer's disease.[7]
Verubecestat inhibits BACE1, a key enzyme in Aβ peptide production.
Safety and Handling
4-Iodo-3-nitroaniline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 3: GHS Hazard Information
Category
Information
Pictogram(s)
GHS07 (Exclamation Mark)
Signal Word
Warning
Hazard Statement(s)
H302: Harmful if swallowed.[1] H317: May cause an allergic skin reaction.[1]
Precautionary Statement(s)
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Conclusion
4-Iodo-3-nitroaniline is a well-characterized chemical intermediate with significant value for researchers, particularly in the field of drug development. Its defined physicochemical properties and versatile reactivity make it an essential building block for synthesizing complex molecules. The successful application of this compound in the development of the BACE1 inhibitor Verubecestat highlights its importance in creating novel therapeutics for challenging diseases like Alzheimer's, underscoring its continued relevance in modern medicinal chemistry.
An In-depth Technical Guide to the Safety and Handling of 4-Iodo-3-nitroaniline Introduction 4-Iodo-3-nitroaniline (CAS No: 105752-04-3) is a chemical intermediate utilized in various research and development application...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Safety and Handling of 4-Iodo-3-nitroaniline
Introduction
4-Iodo-3-nitroaniline (CAS No: 105752-04-3) is a chemical intermediate utilized in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors.[1][2] Its molecular structure, incorporating an iodine atom and a nitro group on an aniline backbone, presents specific handling requirements and potential hazards. This guide provides a comprehensive overview of the safety protocols, physical and chemical properties, hazard information, and emergency procedures necessary for the safe handling of this compound by researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 4-Iodo-3-nitroaniline are summarized below. These properties are essential for designing experimental setups and for understanding the compound's behavior under various conditions.
4-Iodo-3-nitroaniline is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.
Proper handling and storage are paramount to minimize exposure and prevent accidents. The following protocols should be strictly followed.
3.1 Engineering Controls and Handling Procedures
A systematic approach to handling ensures that risks are minimized at every step. This involves preparing the workspace, using the chemical, and completing post-procedure cleanup.
Ventilation: Always handle 4-Iodo-3-nitroaniline in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][4]
Avoiding Contamination: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1][4] Use non-sparking tools to prevent ignition sources.[1][4]
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][2]
Standard workflow for handling 4-Iodo-3-nitroaniline.
3.2 Storage Requirements
Correct storage conditions are essential to maintain the stability of the compound and prevent accidental release.
Keep the container tightly closed when not in use.[1][4]
Store in a dry, cool, and well-ventilated place.[1][4]
Store separately from incompatible materials and foodstuff containers.[1][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical barrier against chemical exposure. The following PPE is mandatory when handling 4-Iodo-3-nitroaniline.
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Protection:
Gloves: Handle with chemical-resistant, impervious gloves. Inspect gloves prior to use.
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][4]
Respiratory Protection: If ventilation is inadequate and dust is generated, use a NIOSH-approved particulate respirator.
The hierarchy of controls for mitigating chemical exposure.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
5.1 First-Aid Measures
The following first-aid measures should be taken in case of exposure. Seek medical attention following any exposure.
If Swallowed: Rinse mouth with water and get medical help immediately.[1][2]
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1][2] Contaminated clothing must be removed and washed before reuse.[1][2]
If in Eyes: Rinse cautiously with water for several minutes.[4][5] If you wear contact lenses, remove them if it is easy to do so, and continue rinsing.[4][5]
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][5]
Decision-making workflow for first-aid response.
5.2 Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6][7] For larger fires, water spray or fog may be used.[6]
Hazardous Combustion Products: In a fire, hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide may be produced.[5]
Protective Gear: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]
5.3 Accidental Release Measures
Personal Precautions: Evacuate the area and ensure adequate ventilation.[4] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate PPE.[4]
Environmental Precautions: Prevent the substance from entering drains or waterways.[7]
Containment and Cleanup: Use dry cleanup methods.[6] Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[5][6] Avoid actions that generate dust.[6]
Toxicological and Ecological Information
Ecological Profile: There is limited data available regarding the ecotoxicity, persistence, and bioaccumulative potential of 4-Iodo-3-nitroaniline.[4] Therefore, release into the environment must be strictly avoided.[7]
Disposal Considerations
Waste material should be treated as hazardous. Dispose of the compound and any contaminated materials at an approved waste disposal facility.[1][4] All local, state, and federal regulations regarding waste disposal must be followed. Do not dispose of via drains or standard waste streams.
An In-Depth Technical Guide to the Solubility of 4-Iodo-3-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the available information regarding the solubility of 4-iodo-3-nitroaniline. Despite a thorou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information regarding the solubility of 4-iodo-3-nitroaniline. Despite a thorough literature search, specific quantitative solubility data for this compound in various organic solvents could not be located. Therefore, this guide presents qualitative solubility information for structurally related compounds, a general experimental protocol for solubility determination, and a workflow diagram to guide researchers in obtaining quantitative data.
Introduction
4-Iodo-3-nitroaniline is a substituted aromatic amine of interest in medicinal chemistry and organic synthesis. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility plays a critical role. Solubility data is essential for reaction condition optimization, purification process development (such as crystallization), formulation of drug candidates, and understanding its bioavailability and environmental fate. This guide aims to provide a foundational understanding of the solubility characteristics of 4-iodo-3-nitroaniline.
Physicochemical Properties of 4-Iodo-3-nitroaniline
A summary of the key physicochemical properties of 4-iodo-3-nitroaniline is presented below. These properties can influence its solubility behavior.
In the absence of specific data for 4-iodo-3-nitroaniline, the solubility of related nitroaniline compounds can provide valuable insights into its likely behavior in various organic solvents. The presence of the polar nitro and amino groups, the nonpolar benzene ring, and the bulky iodo group in 4-iodo-3-nitroaniline suggests a nuanced solubility profile.
Based on this information, it can be inferred that 4-iodo-3-nitroaniline is likely to be soluble in polar protic and aprotic organic solvents such as alcohols, acetone, and ether, and potentially less soluble in nonpolar solvents like benzene and ligroin.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of 4-iodo-3-nitroaniline in a specific organic solvent at a controlled temperature.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
Preparation of Saturated Solution:
Add an excess amount of solid 4-iodo-3-nitroaniline to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
Add a known volume of the selected organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a pipette.
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
Analysis:
Prepare a series of standard solutions of 4-iodo-3-nitroaniline of known concentrations in the same solvent.
Analyze the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
Construct a calibration curve from the analytical response of the standard solutions.
Determine the concentration of 4-iodo-3-nitroaniline in the filtered sample by interpolating its analytical response on the calibration curve.
Calculation of Solubility:
The determined concentration represents the solubility of 4-iodo-3-nitroaniline in the specific solvent at the experimental temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.
Caption: General workflow for determining the solubility of an organic compound.
A Technical Guide to the Physicochemical Properties of 4-Iodo-3-nitroaniline
Audience: Researchers, scientists, and drug development professionals. Abstract 4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound of significant interest in the fields of medicinal chemistry and materials sci...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a crucial chemical intermediate, its purity and physical properties are paramount for its successful application in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of a core physicochemical property: the melting point of 4-Iodo-3-nitroaniline. It includes a summary of reported values, detailed experimental protocols for its determination, and its contextual significance in synthetic applications.
Introduction
4-Iodo-3-nitroaniline (CAS No. 105752-04-3) is a solid organic compound characterized by a benzene ring substituted with an iodo, a nitro, and an amine group.[1][2] Halogenated nitroaromatic compounds are a critical class of chemicals used extensively as intermediates in synthesis.[3] The specific arrangement of functional groups in 4-Iodo-3-nitroaniline makes it a versatile building block for creating more complex molecular architectures.[4] Its applications are particularly relevant in drug discovery and development, where it can serve as a starting material for generating libraries of compounds for biological screening.[4] Given its role as a synthetic precursor, the purity of 4-Iodo-3-nitroaniline is critical, and its melting point is a primary indicator of that purity. Pure crystalline solids typically exhibit a sharp melting point range, whereas impurities lead to a depressed and broader melting range.[5]
Physicochemical Data
The fundamental physicochemical properties of 4-Iodo-3-nitroaniline are summarized below. This data is essential for its handling, storage, and application in experimental settings.
The melting point is a critical parameter for the identification and purity assessment of 4-Iodo-3-nitroaniline. The reported values consistently fall within a narrow range, indicating a well-defined crystalline structure for the pure compound.
This range represents the transition from the first observation of liquid to the complete liquefaction of the solid sample. A narrow range, such as this one, is characteristic of a high-purity substance.[5]
Experimental Protocols for Melting Point Determination
Accurate determination of the melting point requires standardized and carefully executed experimental procedures. The two most common methods are the capillary melting point method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is the most common and accessible method for determining the melting point of a crystalline solid.
Principle: A small, packed sample in a capillary tube is heated slowly in a calibrated apparatus. The temperatures at which melting begins and ends are recorded as the melting point range.[5]
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Glass capillary tubes (sealed at one end)
Spatula
Mortar and pestle (if sample is not a fine powder)
Watch glass
Detailed Protocol:
Sample Preparation: Ensure the 4-Iodo-3-nitroaniline sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[8] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
Capillary Packing: Press the open end of a capillary tube into the powdered sample on a watch glass.[8] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long glass tube to pack the sample firmly at the bottom.[8] The packed sample height should be 2-3 mm for accurate results.[8]
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
Rapid Determination (Optional): Perform an initial rapid heating to determine an approximate melting point. This saves time in subsequent, more precise measurements.
Accurate Determination: Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).[8]
Reporting: The melting point is reported as the range T₁ - T₂. For high-purity 4-Iodo-3-nitroaniline, this should fall within the 140-144 °C range.[1][2]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides more quantitative data than the capillary method.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb additional heat (an endothermic process), which is detected by the instrument and plotted as a peak.
Apparatus:
Differential Scanning Calorimeter
Sample pans (typically aluminum)
Crimper for sealing pans
High-purity inert gas (e.g., Nitrogen)
Detailed Protocol:
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 4-Iodo-3-nitroaniline into a DSC sample pan.
Encapsulation: Seal the pan using a crimper. This prevents any loss of sample due to sublimation.
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas. The temperature range should bracket the expected melting point (e.g., from 25°C to 160°C).
Data Acquisition: The instrument records the differential heat flow as a function of temperature.
Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) can also be determined to provide further characterization of the thermal event.
Visualized Workflows and Relationships
Diagrams created using Graphviz illustrate key processes and relationships involving 4-Iodo-3-nitroaniline.
Technical Guide: Physicochemical Properties and Experimental Determination of the Boiling Point of 4-Iodo-3-nitroaniline
Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Iodo-3-nitroaniline, with a specific focus on...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Iodo-3-nitroaniline, with a specific focus on its boiling point. It includes a detailed experimental protocol for the determination of the boiling point of high-melting organic solids and illustrates key workflows relevant to its application in research and development. 4-Iodo-3-nitroaniline is a crucial intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients.[1] A thorough understanding of its physical properties is essential for its effective use in synthetic chemistry and drug development.
Physicochemical Properties of 4-Iodo-3-nitroaniline
4-Iodo-3-nitroaniline is a solid at room temperature, appearing as a light brown to brown solid.[2] Its key physical and chemical properties are summarized in the table below. The boiling point is a predicted value, as is common for compounds that may decompose at high temperatures.
Experimental Protocol: Boiling Point Determination for High-Melting Solids
The high predicted boiling point of 4-Iodo-3-nitroaniline, coupled with its solid state at room temperature, necessitates a specialized method for boiling point determination, as standard distillation techniques may not be suitable. The following is a generalized protocol for determining the boiling point of such a compound using a Siwoloboff-type method with a Thiele tube.
Materials:
4-Iodo-3-nitroaniline sample
Capillary tubes (one-end sealed)
Thermometer (calibrated)
Thiele tube
High-boiling point heating fluid (e.g., silicone oil)
Bunsen burner or heating mantle
Stand and clamps
Procedure:
Sample Preparation: A small amount of the 4-Iodo-3-nitroaniline is introduced into a small test tube or a fusion tube.
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end downwards.
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube filled with a high-boiling point liquid, ensuring the heating fluid is above the level of the sample.
Heating: The Thiele tube is gently heated at the side arm. The heating rate should be slow and steady as the temperature approaches the predicted boiling point.
Observation: As the liquid heats, the air trapped in the capillary tube will expand, and a slow stream of bubbles will emerge from the open end of the capillary. The heating is continued until a steady stream of bubbles is observed.
Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube.
Confirmation: The procedure should be repeated to ensure an accurate and reproducible reading.
This method is advantageous for small sample quantities and for substances with high boiling points where decomposition might be a concern.
Role in Chemical Synthesis and Drug Development
Halogenated nitroaromatic compounds like 4-Iodo-3-nitroaniline are valuable intermediates in organic synthesis.[1] They are frequently used in the development of new catalytic systems, particularly for selective hydrogenation reactions where the nitro group is reduced to an amine while preserving the carbon-iodine bond.[1] The versatile chemical properties of iodo-anilines make them important building blocks in the pharmaceutical industry for creating a wide range of drug candidates.[5]
Visualized Workflows
The following diagrams illustrate key experimental and logical workflows related to 4-Iodo-3-nitroaniline.
Caption: Workflow for the experimental determination of the boiling point.
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, pa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl-aryl structures. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1][2] 4-Iodo-3-nitroaniline is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential biological activity. The presence of both an amino and a nitro group on the phenyl ring offers multiple sites for further chemical transformations, making the products of these coupling reactions versatile intermediates in drug discovery programs.[3]
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 4-iodo-3-nitroaniline, including detailed experimental protocols, a summary of reaction parameters, and visualizations of the experimental workflow.
Data Presentation: Representative Suzuki Coupling Reaction Parameters
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be applied to the coupling of 4-iodo-3-nitroaniline with various arylboronic acids, providing a starting point for optimization.
Entry
Arylboronic Acid
Pd Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
-
K₂CO₃ (2)
Toluene/H₂O (4:1)
90
12
85-95
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (1.5)
SPhos (3)
K₃PO₄ (3)
1,4-Dioxane
100
8
80-90
3
3-Pyridinylboronic acid
PdCl₂(dppf) (5)
-
Cs₂CO₃ (2.5)
DMF/H₂O (5:1)
85
16
75-85
4
2-Thiopheneboronic acid
Pd(OAc)₂ (2)
XPhos (4)
K₂CO₃ (2)
Acetonitrile/H₂O (3:1)
80
10
80-90
5
4-Fluorophenylboronic acid
Pd(PPh₃)₄ (3)
-
Na₂CO₃ (2)
Toluene/EtOH/H₂O (2:1:1)
85
14
85-95
Experimental Protocols
This section details a general, step-by-step procedure for a typical Suzuki-Miyaura coupling reaction of 4-iodo-3-nitroaniline with an arylboronic acid.
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
Argon or Nitrogen gas (high purity)
Deionized water
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate or magnesium sulfate
Celite
Equipment:
Schlenk flask or a round-bottom flask equipped with a reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert atmosphere system (Schlenk line or glovebox)
Syringes and needles for liquid transfer
Detailed Step-by-Step Procedure:
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-3-nitroaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]
Inerting the Reaction Mixture: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free environment.[4]
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[4]
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-iodo-3-nitroaniline is completely consumed (reaction times typically range from 4 to 24 hours).[5][6]
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.[4]
Separate the organic and aqueous layers.
Extract the aqueous layer two more times with ethyl acetate.[4]
Combine the organic extracts and wash with brine.[4]
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[4]
Purification:
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[4]
The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.[5]
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of 4-iodo-3-nitroaniline.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes: 4-Iodo-3-nitroaniline as a Key Intermediate in the Synthesis of Targeted Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals These application notes detail the utility of 4-iodo-3-nitroaniline and its close structural analogs as pivotal building blocks in the synthesis of targeted...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-iodo-3-nitroaniline and its close structural analogs as pivotal building blocks in the synthesis of targeted therapies, with a specific focus on kinase inhibitors for cancer treatment. The unique substitution pattern of this intermediate, featuring an iodine atom and a nitro group on an aniline scaffold, provides versatile handles for complex molecular constructions, enabling the synthesis of potent and selective drug candidates.
Introduction
4-Iodo-3-nitroaniline is an aromatic organic compound that serves as a valuable intermediate in pharmaceutical manufacturing. The presence of three distinct functional groups—an amino group, a nitro group, and an iodine atom—on the benzene ring allows for a wide range of chemical modifications. The iodine atom is particularly useful for introducing molecular complexity through cross-coupling reactions, while the amino and nitro groups can be manipulated to introduce further functionalities or to act as directing groups in subsequent synthetic steps. These characteristics make 4-iodo-3-nitroaniline and its isomers attractive starting materials for the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the realm of oncology.
One of the most significant applications of iodo-aniline derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Targeted therapies that inhibit specific kinases have revolutionized cancer treatment. This document will focus on the synthesis of an analog of Rociletinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), to illustrate the application of an iodo-aniline precursor.
Application in the Synthesis of an Iodinated Rociletinib Analog
While direct synthesis routes utilizing 4-iodo-3-nitroaniline for a commercially available drug are not readily found in public literature, the synthesis of a closely related iodinated analog of Rociletinib (ICO1686) provides a compelling case study. Rociletinib is designed to target the T790M mutation in EGFR, a common mechanism of resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). The synthesis of ICO1686 starts from 5-iodo-m-phenylenediamine, an isomer of the reduced form of 4-iodo-3-nitroaniline. The principles and reaction types are directly translatable.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of the iodinated Rociletinib analog, ICO1686.
The following protocols are adapted from the synthesis of the iodinated Rociletinib analog (ICO1686) and can be conceptually applied to syntheses starting from 4-iodo-3-nitroaniline, which would require an initial reduction of the nitro group.
Protocol 1: Synthesis of 5-Iodobenzene-1,3-diamine from 1-Iodo-3,5-dinitrobenzene
Materials:
1-Iodo-3,5-dinitrobenzene
Tin (II) chloride dihydrate (SnCl₂·2H₂O)
Ethanol
Saturated aqueous sodium bicarbonate (NaHCO₃)
Ethyl acetate
Sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a stirred mixture of 1-iodo-3,5-dinitrobenzene (1.0 eq.) in ethanol, add tin (II) chloride dihydrate (5.0 eq.) at 45 °C.[1]
Stir the mixture for 1 hour under a nitrogen atmosphere.[1]
After the reaction is complete (monitored by TLC), adjust the pH to neutral using a saturated aqueous solution of sodium bicarbonate.[1]
Extract the reaction mixture with ethyl acetate.[1]
Separate the organic layer, dry it over sodium sulfate, filter, and concentrate under reduced pressure to afford 5-iodobenzene-1,3-diamine as a brown solid.[1]
Protocol 2: Synthesis of tert-Butyl (3-{[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-5-iodophenyl) carbamate
Materials:
tert-Butyl (3-amino-5-iodophenyl)carbamate
2,4-dichloro-5-(trifluoromethyl)pyrimidine
N,N-Diisopropylethylamine (DIPEA)
n-Butanol
Silica gel for column chromatography
Dichloromethane
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Procedure:
To a stirred mixture of tert-butyl (3-amino-5-iodophenyl)carbamate (1.0 eq.) in n-butanol, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.) and DIPEA (2.0 eq.) at 0 °C.[1]
Stir the reaction mixture for 1 hour at 0 °C, and then continue stirring at room temperature for 4 hours.[1]
Upon completion of the reaction, purify the crude product using column chromatography on silica gel with dichloromethane as the eluent.[1]
Concentrate the fractions containing the product under reduced pressure to afford tert-butyl (3-{[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-5-iodophenyl) carbamate as a colorless solid.[1]
Visualizations
EGFR Signaling Pathway and Inhibition by Rociletinib
Rociletinib is a targeted therapy that acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] It is particularly effective against mutant forms of EGFR, including the T790M mutation, which confers resistance to other EGFR inhibitors.[2][3] The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by Rociletinib.
Application of 4-Iodo-3-nitroaniline in the Synthesis of Azo Dyes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Iodo-3-nitroaniline is a versatile chemical intermediate possessing both a reactive amino group and substituents that can influence the prope...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-nitroaniline is a versatile chemical intermediate possessing both a reactive amino group and substituents that can influence the properties of resulting dye molecules. The presence of the electron-withdrawing nitro group and the bulky iodine atom can impart unique shades, bathochromic shifts, and potentially enhanced fastness properties to the synthesized azo dyes. This document provides detailed application notes and experimental protocols for the utilization of 4-iodo-3-nitroaniline in the synthesis of azo dyes, a critical class of chromophores with wide-ranging applications in textiles, printing, and high-technology fields.[1][2]
The fundamental process for synthesizing azo dyes from 4-iodo-3-nitroaniline involves a two-step reaction:
Diazotization: The conversion of the primary aromatic amine group (-NH₂) of 4-iodo-3-nitroaniline into a highly reactive diazonium salt (-N₂⁺X⁻) using nitrous acid (HNO₂) at low temperatures.[2]
Azo Coupling: The reaction of the resulting diazonium salt with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[2][3]
The general synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis of azo dyes from 4-iodo-3-nitroaniline.
Experimental Protocols
The following are detailed protocols for the synthesis of azo dyes using 4-iodo-3-nitroaniline as the diazo component. These protocols are based on established methods for analogous nitroanilines and can be adapted for various coupling components.[4][5]
Protocol 1: Diazotization of 4-Iodo-3-nitroaniline
This protocol describes the formation of the 4-iodo-3-nitrophenyldiazonium salt solution, which is the key intermediate for the subsequent coupling reaction.
Materials:
4-Iodo-3-nitroaniline
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂)
Distilled Water
Ice
Procedure:
In a beaker, suspend 4-iodo-3-nitroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold distilled water.
Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-iodo-3-nitroaniline with vigorous stirring, ensuring the temperature remains below 5 °C.
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization.
The resulting solution, containing the 4-iodo-3-nitrophenyldiazonium salt, should be used immediately in the subsequent coupling reaction. Diazonium salts are generally unstable and should not be isolated in a dry state.[2]
Protocol 2: Azo Coupling with Phenolic Compounds (e.g., 2-Naphthol)
This protocol outlines the coupling of the prepared diazonium salt with a phenolic compound, such as 2-naphthol, to produce a hydroxy-substituted azo dye.
Materials:
4-Iodo-3-nitrophenyldiazonium salt solution (from Protocol 1)
2-Naphthol
Sodium Hydroxide (NaOH)
Distilled Water
Ice
Procedure:
In a separate beaker, dissolve 2-naphthol (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
Cool this solution to 0-5 °C in an ice-salt bath with stirring.
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.
Maintain the reaction mixture at 0-5 °C for 30-60 minutes to ensure the completion of the coupling reaction.
Collect the precipitated azo dye by vacuum filtration.
Wash the solid product thoroughly with cold distilled water to remove any unreacted salts and impurities.
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Azo Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)
This protocol details the coupling of the diazonium salt with an aromatic amine, such as N,N-dimethylaniline, to yield an amino-substituted azo dye.
Materials:
4-Iodo-3-nitrophenyldiazonium salt solution (from Protocol 1)
N,N-Dimethylaniline
Hydrochloric Acid (HCl) or Acetic Acid
Sodium Acetate (if using acetic acid)
Distilled Water
Ice
Procedure:
In a separate beaker, dissolve N,N-dimethylaniline (1.0 equivalent) in a dilute aqueous solution of hydrochloric acid or acetic acid.
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution with vigorous stirring. A colored precipitate of the azo dye will form.
If using acetic acid, the pH of the reaction mixture can be adjusted to 4-5 by the addition of a sodium acetate solution to facilitate the coupling.
Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes.
Collect the precipitated dye by vacuum filtration.
Wash the solid product with cold water until the filtrate is neutral.
Dry the final azo dye product.
Data Presentation
While specific quantitative data for dyes derived from 4-iodo-3-nitroaniline is not extensively available in the public domain, the following table provides a template for summarizing the expected data based on the synthesis of analogous azo dyes from substituted nitroanilines.[6][7] Researchers should aim to collect and tabulate their experimental results in a similar format for clear comparison and analysis.
The following diagram illustrates the key relationships and dependencies in the synthesis of azo dyes, highlighting the critical parameters that influence the final product.
Figure 2: Key factors influencing the synthesis and properties of azo dyes.
Conclusion
4-Iodo-3-nitroaniline serves as a valuable precursor for the synthesis of a diverse range of azo dyes. The protocols provided herein offer a robust framework for researchers to explore the synthesis of novel chromophores. The electronic and steric effects of the iodo and nitro substituents are expected to yield dyes with interesting spectral properties and potential for high performance in various applications. Careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity of the final dye products. Further research into the specific properties of dyes derived from 4-iodo-3-nitroaniline is warranted to fully elucidate their potential in the field of dye chemistry.
Introduction to 4-Iodo-3-nitroaniline as a Synthetic Building Block
An overview of the synthetic strategies for creating derivatives of 4-iodo-3-nitroaniline is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application...
Author: BenchChem Technical Support Team. Date: December 2025
An overview of the synthetic strategies for creating derivatives of 4-iodo-3-nitroaniline is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for key synthetic transformations, focusing on the versatile functional groups of the core molecule.
4-Iodo-3-nitroaniline is a highly valuable and versatile scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three key functional groups—an iodo group, a nitro group, and an amino group—each offering distinct and orthogonal reactivity. This allows for a stepwise and controlled functionalization to build complex molecular architectures.
The iodine atom is an excellent leaving group, making it a prime site for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] The electron-withdrawing nitro group can be selectively reduced to an amine, providing a new site for functionalization.[1][2] The existing primary amino group can also be readily modified through acylation, alkylation, or diazotization reactions.[1] This multi-faceted reactivity makes 4-iodo-3-nitroaniline an ideal starting material for generating diverse libraries of compounds for drug discovery and other applications.
Synthesis of the 4-Iodo-3-nitroaniline Scaffold
The most direct and common method for preparing 4-iodo-3-nitroaniline is through the regioselective electrophilic iodination of 3-nitroaniline. The directing effects of the amino and nitro groups guide the incoming iodine atom to the desired position. A highly effective method utilizes molecular iodine in the presence of nitric acid and acetic acid, which offers high yields and short reaction times under ambient conditions.[2][3]
Caption: Workflow for the synthesis of 4-Iodo-3-nitroaniline.
Experimental Protocol: Iodination of 3-Nitroaniline[3]
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1.0 eq.) in glacial acetic acid.
Reagent Addition: To this solution, add molecular iodine (I₂, 1.0-1.2 eq.).
Reaction Initiation: Slowly add nitric acid (HNO₃, acting as an oxidant) to the stirring mixture at room temperature.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water.
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
Isolation: Collect the resulting precipitate by vacuum filtration.
Purification: Wash the solid with cold water and dry it. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-iodo-3-nitroaniline.
Application Note 1: C-C Bond Formation via Cross-Coupling Reactions
The iodo-substituent on the 4-iodo-3-nitroaniline scaffold is ideal for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming a new C-C bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. This reaction is widely used due to its tolerance of a broad range of functional groups.[1][4]
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Setup: To an oven-dried Schlenk flask, add 4-iodo-3-nitroaniline (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water or toluene).
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Component
Example
Purpose
Aryl Halide
4-Iodo-3-nitroaniline
Electrophile
Boron Reagent
Phenylboronic acid
Nucleophile
Catalyst
Pd(PPh₃)₄, Pd(OAc)₂
Facilitates C-C bond formation
Ligand
PPh₃, SPhos, RuPhos
Stabilizes and activates the catalyst
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
Activates the boronic acid
Solvent
Dioxane/H₂O, Toluene
Reaction medium
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of palladium and copper(I) complexes.[5][6] The higher reactivity of the C-I bond allows for selective coupling.[5]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-iodo-3-nitroaniline (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF).
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired alkynyl derivative.
Component
Example
Typical Mol%
Palladium Catalyst
PdCl₂(PPh₃)₂
2-5%
Copper (I) Co-catalyst
CuI
1-5%
Base
Triethylamine (TEA)
2-3 equivalents
Solvent
THF, DMF
-
Application Note 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[7] This method has largely replaced harsher, classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[7]
Caption: Workflow for Buchwald-Hartwig amination.
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq.).
Reagent Addition: Add 4-iodo-3-nitroaniline (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.).
Solvent and Heating: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the sealed tube to the required temperature (typically 80-120 °C) with stirring.
Monitoring and Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent, and filter it through a pad of Celite to remove inorganic salts.
Purification: Concentrate the filtrate and purify the crude product using flash column chromatography.
Application Note 3: Derivatization via Nitro Group Reduction
The nitro group of 4-iodo-3-nitroaniline can be selectively reduced to a primary amine, yielding 4-iodo-benzene-1,3-diamine. This transformation introduces a new nucleophilic site for further derivatization. A key challenge is to achieve this reduction without causing hydrodehalogenation (cleavage) of the sensitive carbon-iodine bond.[2]
Caption: Selective reduction of the nitro group.
Setup: Dissolve 4-iodo-3-nitroaniline (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate).
Catalyst Addition: Add a chemoselective reduction catalyst. For hydrogenation, Raney cobalt or Pt-V/C are effective.[2] For chemical reduction, tin(II) chloride (SnCl₂·2H₂O) in HCl or ethanol is commonly used.
Reaction:
For Catalytic Hydrogenation: Place the mixture in a hydrogenation apparatus under a hydrogen atmosphere (pressure may vary) and stir vigorously until the reaction is complete.
For Chemical Reduction: Add the reducing agent (e.g., SnCl₂·2H₂O, 3-5 eq.) to the solution and heat to reflux.
Work-up:
Hydrogenation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Chemical Reduction: Cool the mixture and carefully basify with a strong base (e.g., NaOH solution) to precipitate the tin salts. Extract the product with an organic solvent.
Purification: Dry the organic extracts, concentrate, and purify the resulting diamine by column chromatography or recrystallization.
These protocols provide a foundation for the synthesis of a wide array of derivatives from 4-iodo-3-nitroaniline, a scaffold with significant potential for the discovery of new chemical entities.
Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Iodo-3-nitroaniline
Audience: Researchers, scientists, and drug development professionals. Introduction 4-Iodo-3-nitroaniline is a valuable and versatile starting material in organic synthesis, particularly for the construction of complex m...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Iodo-3-nitroaniline is a valuable and versatile starting material in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science. The strategic placement of the iodo, nitro, and amino functionalities on the benzene ring allows for a diverse range of chemical transformations. The highly reactive C-I bond is amenable to various palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to a primary amine, opening pathways for further derivatization.[1] This document provides detailed protocols for key synthetic transformations of 4-iodo-3-nitroaniline, including palladium-catalyzed cross-coupling reactions and the selective reduction of the nitro group.
Key Synthetic Transformations
The functional groups of 4-iodo-3-nitroaniline allow for several high-yield synthetic routes to novel compounds. The primary reaction sites are the C-I bond, which is ideal for forming new carbon-carbon and carbon-nitrogen bonds, and the nitro group, which can be reduced to an amine for subsequent reactions.
Caption: Synthetic pathways from 4-Iodo-3-nitroaniline.
The carbon-iodine bond in 4-iodo-3-nitroaniline is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are foundational in modern organic synthesis for building complex molecules from simpler precursors.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds by reacting an aryl halide with an organoboron species.[2] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[3]
Experimental Protocol: Synthesis of 4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-amine
This protocol describes the coupling of 4-iodo-3-nitroaniline with (4-methoxyphenyl)boronic acid.
Application Notes and Protocols for 4-Iodo-3-nitroaniline in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 4-Iodo-3-nitroaniline in the synthesis of advanced materials, including azo dyes, pol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Iodo-3-nitroaniline in the synthesis of advanced materials, including azo dyes, polymers, and co-crystals. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the application of this versatile building block in materials science and drug development research.
Synthesis of Azo Dyes
4-Iodo-3-nitroaniline serves as a valuable precursor for the synthesis of azo dyes, a significant class of organic colorants. The presence of the iodo and nitro groups offers opportunities for tuning the electronic and photophysical properties of the resulting dyes. The general synthesis involves the diazotization of the amino group on 4-iodo-3-nitroaniline, followed by coupling with a suitable aromatic coupling component.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye
This protocol is adapted from established methods for the synthesis of azo dyes from nitroanilines.[1][2]
Materials:
4-Iodo-3-nitroaniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Aromatic coupling agent (e.g., phenol, naphthol, or a derivative)
Sodium Hydroxide (NaOH)
Ice
Distilled water
Suitable solvent for recrystallization (e.g., ethanol, acetic acid)
Procedure:
Diazotization:
In a flask, dissolve a specific molar equivalent of 4-Iodo-3-nitroaniline in a mixture of concentrated HCl and water.
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the 4-Iodo-3-nitroaniline solution, maintaining the temperature below 5 °C.
Continue stirring the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Coupling Reaction:
In a separate beaker, dissolve the aromatic coupling component in an aqueous solution of sodium hydroxide.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
Maintain the temperature below 5 °C and continue stirring for 1-2 hours. The azo dye will precipitate out of the solution.
Isolation and Purification:
Collect the precipitated azo dye by vacuum filtration.
Wash the solid with cold distilled water to remove any unreacted salts.
Recrystallize the crude product from a suitable solvent to obtain the purified azo dye.
Dry the purified crystals in a vacuum oven.
Characterization:
The synthesized azo dye should be characterized by techniques such as UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax), FT-IR spectroscopy to confirm the presence of the azo linkage (-N=N-), and NMR spectroscopy to elucidate its chemical structure. The yield of the reaction should also be calculated.
Expected Data and Visualization
The following table presents hypothetical quantitative data for a synthesized azo dye.
Parameter
Value
Yield
85%
Color
Deep Red
λmax (in Ethanol)
520 nm
Molar Absorptivity (ε)
25,000 L mol⁻¹ cm⁻¹
DOT Script for Azo Dye Synthesis Workflow
Workflow for the synthesis of an azo dye from 4-Iodo-3-nitroaniline.
Polymer Synthesis
The bifunctional nature of 4-Iodo-3-nitroaniline (amino and iodo groups) allows it to be used as a monomer in the synthesis of various polymers, such as polyamides, through polycondensation reactions. The iodo group can also be utilized for post-polymerization modification via cross-coupling reactions like Suzuki or Sonogashira coupling, enabling the synthesis of functional polymers with tailored properties.
Experimental Protocol: Synthesis of a Polyamide
This protocol is based on general methods for the synthesis of aromatic polyamides.
Materials:
4-Iodo-3-nitroaniline
A dicarboxylic acid or its diacyl chloride (e.g., terephthaloyl chloride)
A polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))
A base (e.g., pyridine or triethylamine, if using a diacyl chloride)
An inorganic salt (e.g., lithium chloride (LiCl)) to improve solubility
A non-solvent for precipitation (e.g., methanol or ethanol)
Procedure:
Polymerization:
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-Iodo-3-nitroaniline and an equimolar amount of the dicarboxylic acid (or diacyl chloride) in the polar aprotic solvent containing LiCl.
If using a diacyl chloride, add the base to the reaction mixture.
Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and stir under a nitrogen atmosphere for several hours (e.g., 12-24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.
Isolation and Purification:
Pour the viscous polymer solution into a non-solvent (e.g., methanol) to precipitate the polyamide.
Collect the fibrous polymer by filtration.
Wash the polymer thoroughly with hot water and then with the non-solvent to remove any unreacted monomers and salts.
Dry the polyamide in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Characterization:
The synthesized polyamide should be characterized to determine its molecular weight (e.g., by gel permeation chromatography), thermal stability (e.g., by thermogravimetric analysis), and glass transition temperature (e.g., by differential scanning calorimetry). Its structure can be confirmed using FT-IR and NMR spectroscopy.
Expected Data and Visualization
The following table presents hypothetical quantitative data for a synthesized polyamide.
Property
Value
Inherent Viscosity
0.65 dL/g
Number-Average Molecular Weight (Mn)
35,000 g/mol
Glass Transition Temperature (Tg)
250 °C
10% Weight Loss Temperature (TGA)
450 °C
DOT Script for Polyamide Synthesis Workflow
Workflow for the synthesis of a polyamide from 4-Iodo-3-nitroaniline.
Co-crystal Engineering
Co-crystallization is a powerful technique to modify the physicochemical properties of materials, such as solubility, stability, and mechanical behavior. 4-Iodo-3-nitroaniline has been successfully used to form co-crystals with other molecules, like caffeine, leading to materials with altered mechanical properties.[3][4]
Experimental Protocol: Synthesis of a 4-Iodo-3-nitroaniline/Caffeine Co-crystal
This protocol is based on the reported synthesis of the 1:1 co-crystal of 4-Iodo-3-nitroaniline and caffeine.[3][4]
Materials:
4-Iodo-3-nitroaniline
Caffeine
A suitable solvent (e.g., methanol, ethanol, or ethyl acetate)
Procedure:
Co-crystallization:
Dissolve equimolar amounts of 4-Iodo-3-nitroaniline and caffeine in a minimal amount of the chosen solvent at room temperature or with gentle heating.
Allow the solution to slowly evaporate at room temperature.
Single crystals suitable for X-ray diffraction can typically be obtained within a few days.
Characterization:
The formation of the co-crystal should be confirmed by single-crystal X-ray diffraction to determine its crystal structure. Other characterization techniques include powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC) to determine the melting point, and thermogravimetric analysis (TGA) to assess thermal stability. The mechanical properties, such as brittleness or plasticity, can be qualitatively assessed by observing the crystal's response to mechanical stress (e.g., pressing with a spatula).
Quantitative Data and Visualization
The following table summarizes the properties of the 4-Iodo-3-nitroaniline/Caffeine (CAF/4I3NA) co-crystal.[3][4]
Property
Value
Stoichiometry
1:1
Crystal System
Monoclinic
Melting Point
165 °C
Mechanical Behavior
Brittle
DOT Script for Co-crystal Formation
Logical relationship for the formation and characterization of co-crystals.
Applications in Drug Development
While the primary focus of these notes is on materials science, the versatility of 4-Iodo-3-nitroaniline as a synthetic intermediate extends to drug development. Its derivatives have been explored for various therapeutic applications. The ability to functionalize the molecule at the amino, iodo, and nitro positions allows for the creation of diverse chemical libraries for drug screening and the synthesis of complex active pharmaceutical ingredients (APIs). The principles of co-crystallization described above are also highly relevant in drug development for improving the physicochemical properties of APIs.
Technical Support Center: Synthesis of 4-Iodo-3-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-3-nitroaniline. Below you will find troubleshooting guides and frequently asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-3-nitroaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-Iodo-3-nitroaniline?
A1: The two primary routes for the synthesis of 4-Iodo-3-nitroaniline are:
Sandmeyer Reaction: This involves the diazotization of 3-nitroaniline followed by a reaction with an iodide salt, such as potassium iodide.[1][2][3]
Direct Iodination: This route involves the direct electrophilic iodination of 3-nitroaniline using molecular iodine and an oxidizing agent.[4]
Q2: What is the most common impurity I should be aware of?
A2: The most common type of impurity in both primary synthesis routes is the formation of regioisomers. Due to the directing effects of the amino and nitro groups on the aromatic ring, iodination can occur at positions other than the desired C4 position, leading to a mixture of iodo-nitroaniline isomers that can be challenging to separate.
Q3: Why is temperature control so critical during the diazotization step of the Sandmeyer reaction?
A3: Strict temperature control, typically between 0-5 °C, is crucial because the diazonium salt intermediate is thermally unstable. If the temperature rises, the diazonium salt can decompose, leading to the formation of phenolic impurities and a significant reduction in the yield of the desired product.
Q4: My reaction mixture turns dark brown or black during the Sandmeyer reaction. What could be the cause?
A4: A dark coloration often indicates the decomposition of the diazonium salt or the occurrence of side reactions. This can be caused by the reaction temperature exceeding the optimal 0-5 °C range or insufficient acidity, which can lead to unwanted azo coupling reactions between the diazonium salt and unreacted 3-nitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-Iodo-3-nitroaniline, providing potential causes and recommended solutions.
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield of 4-Iodo-3-nitroaniline
Sandmeyer Route: - Incomplete diazotization. - Decomposition of the diazonium salt due to high temperatures. - Azo coupling side reactions.[5] Direct Iodination Route: - Insufficiently activated iodinating agent. - Reversible nature of the reaction.
Sandmeyer Route: - Ensure complete dissolution of 3-nitroaniline in the acid before adding sodium nitrite. - Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. - Ensure a sufficient excess of acid to fully protonate the starting amine and prevent it from acting as a coupling agent. Direct Iodination Route: - Use an appropriate oxidizing agent (e.g., nitric acid) to generate a more electrophilic iodine species.[4] - Use a trapping agent for the HI byproduct to drive the equilibrium towards the products.
Presence of Multiple Isomeric Impurities
The amino group in 3-nitroaniline directs ortho- and para-, while the nitro group directs meta-. This can lead to the formation of other iodo-nitroaniline isomers.
- Optimize the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired 4-iodo isomer. - Employ purification techniques such as fractional crystallization or column chromatography to separate the isomers. The difference in polarity and crystal packing between the isomers can be exploited for separation.
Formation of an Oily Precipitate
This is often due to the formation of azo compounds, which are typically colored and can be oily in nature. This occurs when the diazonium salt reacts with unreacted 3-nitroaniline.[6]
- Increase the acidity of the reaction medium to ensure that the concentration of the free amine (the coupling agent) is minimized. - Ensure slow, dropwise addition of the sodium nitrite solution to maintain a low concentration of the diazonium salt, reducing the likelihood of coupling.
Product is Contaminated with 3-Nitrophenol
The diazonium salt intermediate can react with water, especially at elevated temperatures, to produce 3-nitrophenol.
- Strictly maintain the reaction temperature below 5 °C. - Use a non-aqueous solvent system if possible. - Minimize the amount of water present in the reaction mixture.
Unreacted 3-Nitroaniline in the Final Product
Incomplete reaction in either the Sandmeyer or direct iodination route.
- Increase the reaction time and monitor the progress by TLC or HPLC. - Use a slight excess of the iodinating reagent. - Ensure efficient mixing to promote contact between reactants.
Common Impurities and Their Properties
A summary of potential impurities and their physicochemical properties is provided below to aid in their identification and purification.
Key Experiment: Synthesis of 4-Iodo-3-nitroaniline via Sandmeyer Reaction (Adapted from similar procedures)[1]
1. Diazotization of 3-Nitroaniline:
Dissolve 3-nitroaniline in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.
Cool the solution to 0–5°C in an ice-salt bath.
Prepare a solution of sodium nitrite in cold water.
Slowly add the sodium nitrite solution dropwise to the cold 3-nitroaniline solution with constant, vigorous stirring, ensuring the temperature remains below 5°C.
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
2. Iodination:
Prepare a solution of potassium iodide in cold water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A precipitate should form.
Allow the reaction mixture to stir for an extended period (e.g., 1-2 hours) at or slightly above room temperature to ensure complete reaction.
3. Isolation and Purification:
Collect the crude product by vacuum filtration.
Wash the solid with cold water to remove any inorganic salts.
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the key reaction pathways and the formation of common impurities.
Caption: Synthetic pathways and common impurity formation.
Caption: Troubleshooting logic for synthesis issues.
Technical Support Center: Synthesis of 4-Iodo-3-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Iodo-3-nitroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Iodo-3-nitroaniline, focusing on the direct iodination of 3-nitroaniline.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield of Desired Product
- Incomplete reaction. - Suboptimal reaction temperature. - Formation of significant side products.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the recommended temperature. For instance, some methods suggest ambient temperature. - Optimize the solvent system; non-polar solvents can improve regioselectivity towards the 4-iodo isomer.[1]
Presence of Multiple Isomers (e.g., 6-iodo-3-nitroaniline)
- The directing effects of the amino and nitro groups in 3-nitroaniline lead to the formation of multiple isomers. The amino group directs ortho and para, while the nitro group directs meta. This results in substitution at the 2, 4, and 6 positions.
- Solvent Selection: Employ non-polar solvents to enhance the regioselectivity for the 4-iodo isomer.[1] - Purification: Separate the isomers using column chromatography or fractional crystallization. The difference in polarity between the isomers should allow for effective separation.
Formation of Dark, Tarry Byproducts
- Oxidation of the aniline starting material or product.
- Use milder iodinating agents if possible. - Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Ensure the reaction temperature is controlled, as higher temperatures can promote oxidation.
Difficulty in Purifying the Final Product
- Similar polarities of the desired product and isomeric byproducts.
- Column Chromatography: Use a silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. - Recrystallization: Experiment with different solvent systems for recrystallization. A solvent in which the desired isomer has lower solubility at room temperature compared to the undesired isomers will be most effective.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the synthesis of 4-Iodo-3-nitroaniline from 3-nitroaniline?
A1: The primary side reaction is the formation of isomeric iodonitroanilines. Due to the directing effects of the amino (-NH₂) and nitro (-NO₂) groups on the aromatic ring of 3-nitroaniline, the incoming iodine electrophile can attack positions ortho and para to the amino group. This leads to the formation of 6-iodo-3-nitroaniline and, to a lesser extent, 2-iodo-3-nitroaniline as the main byproducts.
Q2: How can I improve the regioselectivity to favor the formation of 4-Iodo-3-nitroaniline?
A2: The choice of solvent can significantly influence the regioselectivity of the iodination. Studies have shown that using non-polar solvents can increase the ratio of the desired 4-iodo isomer compared to the 6-iodo isomer.[1] For example, when using iodine and silver sulfate, switching from ethanol to a non-polar solvent improves the selectivity for the 4-iodo product.[1]
Q3: Is a Sandmeyer reaction a viable alternative for synthesizing 4-Iodo-3-nitroaniline?
A3: While a Sandmeyer reaction (diazotization of an amino group followed by displacement with iodide) is a common method for introducing iodine onto an aromatic ring, for this specific synthesis, direct iodination of 3-nitroaniline is more commonly cited. A Sandmeyer approach would likely start from a different precursor. Potential side reactions in Sandmeyer reactions include the formation of phenols (from the reaction of the diazonium salt with water) and the formation of biaryl and azo compounds.
Q4: What is a reliable method for the purification of 4-Iodo-3-nitroaniline from its isomers?
A4: Purification can be challenging due to the similar properties of the isomers. The most effective methods are:
Column Chromatography: This is a standard and effective method for separating isomers with different polarities. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be used.
Fractional Crystallization: This technique relies on the different solubilities of the isomers in a particular solvent. By carefully selecting the solvent and controlling the temperature, it may be possible to selectively crystallize the desired 4-iodo-3-nitroaniline.
Reaction Pathway and Side Reactions
The following diagram illustrates the primary reaction pathway for the synthesis of 4-Iodo-3-nitroaniline via direct iodination of 3-nitroaniline, along with the major side products.
Caption: Synthesis of 4-Iodo-3-nitroaniline and its major isomers.
Quantitative Data Summary
The regioselectivity of the iodination of 3-nitroaniline is dependent on the reaction conditions. The following table summarizes reported yields and isomer ratios.
Iodinating Agent
Solvent
4-Iodo-3-nitroaniline : 6-Iodo-3-nitroaniline Ratio
Total Yield
Ag₂SO₄ / I₂
Ethanol
3 : 1
90%
I₂ / HNO₃
Acetic Acid
Not specified, but high regioselectivity implied
90-98%
Experimental Protocol: Direct Iodination of 3-Nitroaniline
This protocol is based on a reported method for the iodination of activated aromatic compounds.[1]
Materials:
3-Nitroaniline
Iodine (I₂)
Nitric Acid (HNO₃, concentrated)
Glacial Acetic Acid
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Ethyl acetate
Hexane
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Equipment for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1 equivalent) in glacial acetic acid.
Addition of Reagents: To the stirred solution, add iodine (1 equivalent).
Initiation: Cool the mixture in an ice bath and slowly add concentrated nitric acid (1 equivalent) dropwise via a dropping funnel.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Workup:
Pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the desired 4-iodo-3-nitroaniline from its isomers.
Characterization: Characterize the purified product by techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
improving the regioselectivity of 4-Iodo-3-nitroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the regioselectivity of 4-Iodo-3-nitr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the regioselectivity of 4-Iodo-3-nitroaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 4-Iodo-3-nitroaniline?
The main challenge in the synthesis of 4-Iodo-3-nitroaniline via direct iodination of 3-nitroaniline is achieving high regioselectivity.[1] The starting material, 3-nitroaniline, has two directing groups: an amino (-NH₂) group, which is strongly activating and ortho-, para-directing, and a nitro (-NO₂) group, which is strongly deactivating and meta-directing. The combined influence of these groups can lead to the formation of multiple isomers, primarily the desired 4-iodo product along with 2-iodo and 6-iodo isomers, as well as di-iodinated side products.
Q2: What are the common side products formed during the iodination of 3-nitroaniline?
Common side products include other mono-iodinated isomers such as 2-iodo-5-nitroaniline and 2-iodo-3-nitroaniline. Due to the activating nature of the aniline, di-iodination can also occur, leading to products like 2,4-diiodo-3-nitroaniline. The relative amounts of these byproducts depend heavily on the reaction conditions.
Q3: How does the choice of iodinating agent affect the regioselectivity?
The choice of the iodinating agent is crucial. Milder reagents like N-Iodosuccinimide (NIS) often offer better control and reduce the formation of byproducts compared to harsher reagents.[2] Systems like Iodine with an oxidant (e.g., HNO₃) or Iodine with silver salts (e.g., Ag₂SO₄) can also be used, but their effectiveness and selectivity can vary depending on the substrate and reaction conditions.[3][4] For instance, the Ag₂SO₄/I₂ system has been used for the iodination of nitro anilines, though the regioselectivity can be poor in certain solvents.[3]
Q4: Can solvent choice influence the outcome of the reaction?
Yes, the solvent can have a remarkable effect on regioselectivity. For iodination with N-Iodosuccinimide (NIS), polar solvents like DMSO tend to favor the formation of the para-iodinated product.[5] In contrast, switching to less polar solvents like benzene, in the presence of acetic acid, can dramatically shift the selectivity towards the ortho-isomer.[5]
Q5: Is protecting the amino group a viable strategy to improve regioselectivity?
Protecting the amino group, for example by converting it to an acetanilide, is a highly effective strategy. This N-acetylation moderates the activating effect of the amino group, making the aromatic ring less susceptible to oxidation and polysubstitution.[2] This increased steric hindrance and moderated reactivity can significantly favor mono-iodination at the para position.
Q6: Are there alternative synthetic routes to 4-Iodo-3-nitroaniline besides direct iodination?
Yes, an alternative route is the Sandmeyer reaction. This multi-step process involves the diazotization of an appropriate aniline precursor followed by the introduction of iodine. While it involves more steps than direct iodination, it can offer excellent regioselectivity if a suitable starting material is available. For example, starting from 4-amino-2-nitrotoluene, one could potentially perform a Sandmeyer reaction to replace the amino group with iodine.
Troubleshooting Guide
Problem 1: The reaction yields a mixture of isomers with low selectivity for 4-Iodo-3-nitroaniline.
Possible Cause: The directing effects of the amino and nitro groups are leading to substitution at multiple positions.
Solution:
Solvent Optimization: If using NIS, ensure a polar solvent like DMSO is used to favor para-substitution.[5]
Protect the Amino Group: Convert the 3-nitroaniline to 3-nitroacetanilide before iodination. The bulky acetyl group will sterically hinder the ortho positions and moderate the ring's reactivity, favoring para-iodination.
Change Iodinating System: Consider using a different iodinating reagent system. A combination of iodine and a silver salt like Ag₂SO₄ in a suitable solvent might offer different selectivity.[3][6]
Problem 2: Significant amounts of di-iodinated byproducts are forming.
Possible Cause: The aniline ring is highly activated, making it susceptible to a second iodination after the first.
Solution:
Stoichiometric Control: Carefully control the stoichiometry, using a 1:1 molar ratio of 3-nitroaniline to the iodinating agent.[2]
N-Acetylation: Protecting the amino group as an acetanilide is the most effective way to prevent polysubstitution by reducing the ring's reactivity.[2]
Lower Temperature: Running the reaction at a lower temperature can help to slow down the rate of the second iodination relative to the first.
Problem 3: The reaction is very slow or does not proceed to completion.
Possible Cause: The nitro group is strongly deactivating, which can make the electrophilic substitution challenging, especially with milder iodinating agents.
Solution:
Use a Stronger Iodinating System: Employ a more reactive iodinating agent, such as iodine monochloride (ICl) or a system that generates a more electrophilic iodine species, like I₂ with an oxidizing agent (e.g., HNO₃).[4][7]
Increase Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy barrier, but this should be done cautiously as it can also decrease selectivity.
Problem 4: The reaction mixture turns dark, and tar-like substances form.
Possible Cause: The electron-rich aniline is being oxidized by the iodinating agent.
Solution:
Use a Milder Reagent: Switch to a milder iodinating agent like N-Iodosuccinimide (NIS).[2]
Protect the Amino Group: Converting the aniline to an acetanilide significantly reduces its susceptibility to oxidation.[2]
Degas Solvents: Ensure that solvents are properly degassed to remove oxygen, which can contribute to oxidative side reactions.
Quantitative Data Summary
Table 1: Effect of Iodinating Agent and Solvent on Regioselectivity
Protocol 1: Regioselective para-Iodination using N-Iodosuccinimide (NIS) in a Polar Solvent
This protocol is adapted from methodologies that leverage polar solvents to achieve high para-selectivity.[5]
Dissolution: Dissolve 3-nitroaniline (1.0 mmol, 1.0 eq.) in dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask.
Addition of NIS: Add N-Iodosuccinimide (NIS) (1.05 mmol, 1.05 eq.) to the solution in one portion at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Pour the reaction mixture into a beaker containing ice-water (50 mL).
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a brine wash.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel to isolate 4-Iodo-3-nitroaniline.
Protocol 2: Iodination using Iodine and Silver Sulfate
This protocol is based on the use of silver salts to activate iodine for electrophilic substitution.[3]
Suspension: Suspend 3-nitroaniline (1.0 mmol, 1.0 eq.) and silver sulfate (Ag₂SO₄) (0.5 mmol, 0.5 eq.) in ethanol (10 mL).
Iodine Addition: Add a solution of iodine (I₂) (1.0 mmol, 1.0 eq.) in ethanol dropwise to the suspension at room temperature with vigorous stirring.
Reaction: Stir the mixture at room temperature for the time determined by TLC monitoring.
Filtration: After the reaction is complete, filter the mixture to remove the silver iodide precipitate.
Work-up: Quench the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to separate the isomers.
Visualizations
Caption: Troubleshooting workflow for optimizing 4-Iodo-3-nitroaniline synthesis.
Caption: Directing effects of amino and nitro groups on 3-nitroaniline.
Caption: Experimental workflow for para-iodination using NIS in DMSO.
Technical Support Center: Scale-Up of 4-Iodo-3-nitroaniline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Iodo-3-nitroaniline synt...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Iodo-3-nitroaniline synthesis. The information is designed to address specific challenges encountered during the transition from laboratory to pilot plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 4-Iodo-3-nitroaniline?
A1: The main challenges include managing the exothermic nature of the reaction to prevent thermal runaway, minimizing the formation of impurities such as isomers and de-iodinated byproducts, ensuring consistent product quality and yield at a larger scale, and handling the associated safety and environmental concerns of working with nitroaromatic and iodinated compounds.
Q2: What are the most common impurities formed during the production of 4-Iodo-3-nitroaniline and how can they be minimized?
A2: Common impurities include regioisomers (such as 2-Iodo-3-nitroaniline and 4-Iodo-5-nitroaniline), di-iodinated products, and the de-iodinated byproduct 3-nitroaniline. Minimizing these impurities can be achieved through precise control of reaction temperature, stoichiometry of reagents, and the rate of addition of the iodinating agent.
Q3: What safety precautions are critical during the large-scale production of 4-Iodo-3-nitroaniline?
A3: Due to the presence of a nitro group, there is a risk of thermal runaway.[1] Key safety measures include:
Utilizing a reactor with adequate cooling capacity and a well-calibrated temperature monitoring and control system.
Implementing a controlled addition of reagents to manage the exothermic reaction.
Having an emergency quenching procedure in place.
Ensuring proper ventilation to handle any volatile materials.
Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.
Q4: How does the choice of iodinating agent impact the scale-up process?
A4: The choice of iodinating agent is critical. While molecular iodine is common, its reactivity often requires an activating agent. Reagents like N-iodosuccinimide (NIS) can be effective but may introduce different impurity profiles and require specific handling protocols. The selection should consider factors like cost, reactivity, safety, and the ease of removal of byproducts on a large scale.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of product or intermediates. 4. Loss of product during workup and isolation.
1. Increase reaction time and monitor by HPLC. 2. Optimize temperature; too low may slow the reaction, too high may cause degradation. 3. Ensure strict temperature control. 4. Optimize extraction and crystallization solvents and procedures.
High Levels of Impurities (e.g., Isomers, Di-iodination)
1. Poor regioselectivity. 2. Over-iodination due to excess reagent or localized high concentrations. 3. Incorrect reaction temperature.
1. Re-evaluate the solvent and catalyst system. 2. Maintain strict stoichiometric control of the iodinating agent and ensure efficient mixing. Use a controlled, slow addition of the iodinating agent. 3. Optimize the reaction temperature to favor the desired isomer.
Presence of De-iodinated Byproduct (3-Nitroaniline)
1. Reductive conditions during the reaction or workup. 2. Instability of the C-I bond under certain conditions.
1. Avoid the use of reducing agents during workup. 2. Consider a milder workup procedure. Protect the reaction from light if photodecomposition is suspected.
Poor Filterability of the Product
1. Formation of fine particles or an amorphous solid. 2. Presence of tarry byproducts.
1. Optimize the crystallization process by controlling the cooling rate and solvent system. 2. Implement a purification step before final crystallization, such as a carbon treatment, to remove tars.
Thermal Runaway or Uncontrolled Exotherm
1. Inadequate cooling capacity for the scale of the reaction. 2. Too rapid addition of a reagent. 3. Agitator failure leading to poor heat transfer.
1. Ensure the reactor's heat removal capacity is sufficient for the reaction's heat output. 2. Implement a slow, controlled addition of the exothermic reagent with continuous temperature monitoring. 3. Have a robust and reliable agitation system with backup power.
Data Presentation
Table 1: Comparison of Laboratory vs. Pilot Scale Synthesis of 4-Iodo-3-nitroaniline
Parameter
Laboratory Scale (Typical)
Pilot Scale (Considerations)
Batch Size
10 g - 100 g
1 kg - 10 kg
Typical Yield
75 - 85%
70 - 80% (often slightly lower due to handling losses)
Key Impurity Profile
Isomers: 1-3% De-iodination: <1%
Isomers: 2-5% De-iodination: 1-2% (can be higher without strict control)
Reaction Temperature
0 - 10 °C
0 - 10 °C (requires more robust cooling and monitoring)
Addition Time of Iodinating Agent
30 - 60 minutes
2 - 4 hours (to manage exotherm)
Stirring Speed
300 - 500 rpm
100 - 200 rpm (impeller design is critical for effective mixing)
Purification Method
Recrystallization from ethanol/water
Multi-step crystallization, potentially with a solvent swap
Experimental Protocols
Detailed Methodology for Pilot-Scale Synthesis of 4-Iodo-3-nitroaniline
1. Reaction Setup:
A 50 L glass-lined reactor equipped with a temperature probe, a mechanical stirrer with a pitched-blade turbine impeller, a nitrogen inlet, and a baffled cooling jacket is used.
The reactor is charged with 3-nitroaniline (1.0 kg, 7.24 mol) and glacial acetic acid (10 L).
The mixture is stirred at 150 rpm to ensure complete dissolution.
2. Iodination:
The solution is cooled to 0-5 °C using a circulating chiller.
A solution of N-iodosuccinimide (NIS) (1.71 kg, 7.60 mol) in glacial acetic acid (8 L) is prepared in a separate vessel.
The NIS solution is added to the reactor via a metering pump over a period of 3-4 hours, maintaining the internal temperature below 10 °C.
The reaction progress is monitored by HPLC every hour.
3. Quenching and Work-up:
Once the reaction is complete (residual 3-nitroaniline < 1%), the reaction mixture is slowly added to a stirred vessel containing a solution of sodium thiosulfate (1.5 kg) in water (30 L) at a temperature below 20 °C to quench any unreacted iodine.
The resulting slurry is stirred for 1 hour.
4. Isolation and Purification:
The crude product is collected by filtration using a Nutsche filter.
The filter cake is washed with water (2 x 10 L) until the filtrate is neutral.
The crude solid is transferred back to the reactor and slurried in hot ethanol (15 L).
Water (7.5 L) is slowly added to the hot solution to induce crystallization.
The mixture is cooled slowly to 0-5 °C over 4-6 hours with gentle stirring.
The purified product is filtered, washed with a cold ethanol/water mixture (1:1, 5 L), and dried under vacuum at 50 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of 4-Iodo-3-nitroaniline.
Caption: Troubleshooting decision tree for addressing low yield in production.
Technical Support Center: 4-Iodo-3-nitroaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common workup procedures encountered in reactions involving 4-iodo-3-nitroaniline. It is intended for researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common workup procedures encountered in reactions involving 4-iodo-3-nitroaniline. It is intended for researchers, scientists, and professionals in drug development.
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling 4-iodo-3-nitroaniline with boronic acids or esters.[1] Workup and purification are critical for isolating the desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a Suzuki-Miyaura reaction involving 4-iodo-3-nitroaniline?
A1: A typical aqueous workup involves quenching the reaction, followed by extraction to separate the organic product from the aqueous phase containing inorganic salts and the base. After cooling the reaction mixture to room temperature, it is diluted with an organic solvent like ethyl acetate and washed with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3] The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[3]
Q2: How can I remove the palladium catalyst from my reaction mixture?
A2: Palladium residues can often be removed by filtration through a pad of Celite.[2][4] For more persistent palladium contamination, column chromatography on silica gel is a standard and effective method.[4][5] Specialized scavengers or treatment with activated carbon can also be employed.
Q3: What are suitable recrystallization solvents for purifying the biaryl product?
A3: The choice of solvent depends on the specific properties of the product. For biaryl compounds, common single solvents for recrystallization include ethanol, methanol, or ethyl acetate.[6] Two-solvent systems are also highly effective, such as ethanol/water, acetone/water, or toluene/hexane, where the product is soluble in the first solvent and insoluble in the second.[6][7] For biphenyl carboxylic acids, a mixture of benzene and petroleum ether or aqueous ethanol can be effective.[8]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Formation
1. Catalyst Inactivity: The Pd(0) catalyst may have been oxidized or inhibited. The electron-deficient nature of 4-iodo-3-nitroaniline can make the reaction challenging.[2][9] 2. Inappropriate Ligand: Standard ligands may not be effective for electron-deficient substrates.[9] 3. Ineffective Base: The base may be too weak or not sufficiently anhydrous.[9] 4. Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst.[9]
1. Use a pre-catalyst or ensure reaction conditions are suitable for the in-situ reduction of a Pd(II) source. Consider using a more robust catalyst system.[2] 2. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][9] 3. Use a stronger, anhydrous base like K₃PO₄ or Cs₂CO₃.[9][10] 4. Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[9]
Significant Homocoupling of Boronic Acid
1. Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[9][11] 2. Suboptimal Reaction Conditions: High temperatures or incorrect stoichiometry can favor this side reaction.
1. Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.[9] 2. Optimize the reaction temperature and the ratio of reactants.
Difficulty in Purification
1. Co-elution of Product and Impurities: Similar polarities of the product and byproducts can make separation by column chromatography difficult. 2. Product "Oiling Out" during Recrystallization: The compound separates as a liquid instead of a solid.
1. Optimize the eluent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC. 2. Try a different solvent system, cool the solution more slowly, or scratch the inside of the flask to induce crystallization. Adding a seed crystal of the pure product can also be effective.
Experimental Protocol: General Suzuki-Miyaura Workup and Purification
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[3]
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[3]
Washing: Combine the organic layers and wash with brine.[3]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
Purification: Purify the crude product by silica gel column chromatography or recrystallization.[5]
Data Presentation
Parameter
Condition A
Condition B
Condition C
Catalyst
Pd(PPh₃)₄
Pd₂(dba)₃ / SPhos
Pd(dppf)Cl₂
Base
Na₂CO₃
K₃PO₄
Cs₂CO₃
Solvent
Toluene/H₂O
Dioxane/H₂O
DMF
Temperature
90 °C
100 °C
85 °C
Typical Yield
40-60%
75-95%
60-85%
Purity (crude)
70-85%
85-95%
80-90%
Note: These are representative values and actual results will vary depending on the specific boronic acid used.
Visualization
Caption: Workflow for the workup and purification of a Suzuki-Miyaura reaction.
II. Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the amino group of 4-iodo-3-nitroaniline (after diazotization) to other functional groups, such as halides or cyanides.[12][13] The workup is crucial for isolating the product from the acidic reaction medium and copper salts.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization of 4-iodo-3-nitroaniline?
A1: Aryl diazonium salts are thermally unstable.[14][15] At temperatures above 5 °C, the diazonium salt derived from 4-iodo-3-nitroaniline can decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which significantly reduces the yield of the desired product.[14]
Q2: My diazotization reaction mixture turned dark brown. What happened?
A2: A dark coloration often indicates the decomposition of the diazonium salt or the occurrence of side reactions.[14] This can be caused by the temperature rising above the recommended 0-5 °C range or insufficient acidity. Low acidity can lead to unwanted azo coupling between the diazonium salt and unreacted 4-iodo-3-nitroaniline.[14]
Q3: How do I confirm the formation of the diazonium salt before proceeding with the Sandmeyer reaction?
A3: A qualitative test can be performed by adding a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[14]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield of Sandmeyer Product
1. Decomposition of Diazonium Salt: The temperature was not maintained at 0-5 °C during diazotization.[14] 2. Incomplete Diazotization: Insufficient acid or sodium nitrite was used. The electron-withdrawing groups on 4-iodo-3-nitroaniline make it a weak base, requiring strong acidic conditions.[14] 3. Side Reactions: Azo coupling due to insufficient acidity.[14]
1. Use an ice-salt bath to strictly maintain the temperature between 0-5 °C.[14] 2. Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used. Add the sodium nitrite solution slowly and dropwise.[14] 3. Increase the acid concentration to ensure the starting amine is fully protonated.[14]
Product is Contaminated with Copper Salts
Inadequate Washing during Workup: Copper salts are carried through the extraction process.
Wash the organic layer thoroughly with aqueous solutions such as ammonium hydroxide or saturated aqueous EDTA to chelate and remove copper ions.
Formation of Phenolic Byproducts
Reaction of Diazonium Salt with Water: This is more likely if the reaction is allowed to warm up before the addition of the copper(I) salt.[12]
Ensure the diazonium salt solution is kept cold and is added to the copper(I) salt solution promptly.
Experimental Protocol: General Sandmeyer Reaction Workup
Quenching: After the reaction is complete (cessation of nitrogen evolution), pour the reaction mixture onto ice water.
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.
Washing: Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. If copper contamination is an issue, an additional wash with dilute ammonium hydroxide may be necessary.
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
Purification: Purify the crude product by column chromatography or recrystallization.
Visualization
Caption: Troubleshooting logic for low yields in Sandmeyer reactions.
III. Reduction of the Nitro Group
The nitro group of 4-iodo-3-nitroaniline can be reduced to an amino group to form 4-iodo-1,3-phenylenediamine. Common methods include catalytic hydrogenation and chemical reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing the nitro group in 4-iodo-3-nitroaniline?
A1: Catalytic hydrogenation using H₂ gas with a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel is a very common and efficient method.[1][16] Chemical reduction using metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, are also widely used alternatives.[1][17]
Q2: Is there a risk of dehalogenation (loss of the iodine atom) during the reduction?
A2: Yes, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation, especially with aryl iodides.[1] If this is a problem, using Raney Nickel as the catalyst or switching to a chemical reduction method like SnCl₂/HCl or Fe/acetic acid is often a better choice.[1]
Q3: How can the resulting 4-iodo-1,3-phenylenediamine be purified?
A3: Phenylenediamines can be purified by distillation under reduced pressure or by crystallization.[18][19] Due to the presence of two amino groups, the product is significantly more polar than the starting material. Purification can also be achieved by an acid-base extraction, where the diamine is extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Incomplete Reduction
1. Catalyst Poisoning (for catalytic hydrogenation): Trace impurities in the starting material or solvent can poison the catalyst. 2. Insufficient Reducing Agent: Not enough metal or hydride was used for the chemical reduction. 3. Low Solubility: The starting material is not soluble enough in the reaction solvent for the reduction to proceed efficiently.[20]
1. Purify the starting material. Use high-purity solvents. Increase the catalyst loading.[17] 2. Increase the equivalents of the reducing agent. 3. Choose a different solvent system. For catalytic hydrogenation, adding a co-solvent like ethanol or acetic acid to a solvent like THF can help.[20]
Loss of Iodine (Dehalogenation)
Over-reduction with Pd/C: Palladium on carbon is known to catalyze dehalogenation of aryl iodides.[1]
Switch to a different catalyst like Raney Nickel or use a chemical reduction method such as SnCl₂, Fe/HCl, or sodium dithionite.[1]
Product is Dark and Unstable
Oxidation of the Phenylenediamine: Phenylenediamines are susceptible to air oxidation, which leads to discoloration.[18]
Perform the workup and purification as quickly as possible, potentially under an inert atmosphere. Store the final product under inert gas and protected from light.
Experimental Protocol: General Workup for SnCl₂ Reduction
Quenching and Basification: After the reaction is complete, cool the mixture in an ice bath and carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 12). This will precipitate tin salts and deprotonate the amine product.
Filtration: Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake with an appropriate organic solvent (e.g., ethyl acetate).
Extraction: Transfer the filtrate to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude diamine by column chromatography, recrystallization, or distillation.
Can require large excess of iron; removal of iron salts.
75-95%
Visualization
Caption: Decision tree for selecting a nitro group reduction method.
IV. Analytical Procedures
Thin Layer Chromatography (TLC) Visualization
UV Light: 4-Iodo-3-nitroaniline and many of its aromatic products are UV active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[21]
Iodine Chamber: Aromatic compounds often stain brown in an iodine chamber.[21][22]
Potassium Permanganate Stain: This stain can visualize compounds that are susceptible to oxidation.
Specific Stains for Nitro Compounds: For visualizing trace amounts of the starting material, a specific stain can be used. This involves reducing the nitro group on the TLC plate (e.g., with SnCl₂) and then derivatizing the resulting amine to form a colored spot.[23]
preventing degradation of 4-Iodo-3-nitroaniline during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-3-nitroaniline. The information is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-3-nitroaniline. The information is designed to help prevent degradation and address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-iodo-3-nitroaniline?
A1: The most significant and commonly encountered degradation pathway for 4-iodo-3-nitroaniline is reductive deiodination. This process involves the cleavage of the carbon-iodine bond, leading to the formation of 3-nitroaniline as a major impurity. This is particularly prevalent during the chemical reduction of the nitro group to an amine. The carbon-halogen bond strength decreases from fluorine to iodine, making the carbon-iodine bond the most susceptible to cleavage under reductive conditions. Other potential degradation pathways include photochemical decomposition upon exposure to light and thermal degradation at elevated temperatures.
Q2: How should 4-iodo-3-nitroaniline be properly stored to minimize degradation?
A2: To ensure the stability and purity of 4-iodo-3-nitroaniline, it should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C. It is also crucial to protect the compound from light to prevent photochemical degradation.
Q3: Is 4-iodo-3-nitroaniline stable under acidic and basic conditions?
A3: While specific data on the degradation of 4-iodo-3-nitroaniline in acidic or basic media is limited, general chemical principles suggest that the compound is relatively stable under moderately acidic conditions. However, strong basic conditions, especially at elevated temperatures, may promote nucleophilic aromatic substitution or other decomposition pathways. It is always recommended to perform a stability test on a small scale before proceeding with a large-scale reaction if the stability is a concern.
Q4: What are common impurities to look for in 4-iodo-3-nitroaniline?
A4: The most common process-related impurity is 3-nitroaniline, resulting from deiodination during synthesis or storage. Other potential impurities could arise from the starting materials or side reactions during its synthesis, such as isomers (e.g., 2-iodo-3-nitroaniline or 5-iodo-3-nitroaniline) if the iodination of 3-nitroaniline is not perfectly regioselective.
Troubleshooting Guides
Issue 1: Deiodination During Nitro Group Reduction
This is the most frequent issue encountered when using 4-iodo-3-nitroaniline to synthesize the corresponding diamine.
Symptoms:
Low yield of the desired 4-iodo-1,3-diaminobenzene.
Presence of a significant amount of 3-nitroaniline or 1,3-diaminobenzene in the crude product, as identified by techniques like TLC, LC-MS, or NMR.
Root Causes and Solutions:
Root Cause
Recommended Action
Experimental Protocol
Harsh Reduction Conditions
Employ milder and more selective reducing agents that are known to be compatible with aryl iodides.
Protocol 1: Reduction with Tin(II) Chloride (SnCl₂) 1. In a round-bottom flask, dissolve 4-iodo-3-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.2. Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.3. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction progress by TLC.4. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.5. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Non-selective Catalyst in Hydrogenation
Standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can often lead to dehalogenation. Use a catalyst system known for its selectivity in reducing nitro groups in the presence of halogens.
Protocol 2: Selective Catalytic Hydrogenation 1. To a solution of 4-iodo-3-nitroaniline in a suitable solvent (e.g., THF, ethanol), add a specialized catalyst such as sulfided Platinum on carbon (Pt(S)/C).2. Pressurize the reaction vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).3. Stir the reaction at room temperature or with gentle heating and monitor for the consumption of the starting material.4. After the reaction is complete, carefully filter the catalyst and concentrate the filtrate to obtain the crude product.
Reaction Temperature Too High
Even with a selective reducing agent, high temperatures can promote deiodination.
Maintain the reaction at the lowest effective temperature. Monitor the reaction closely and avoid excessive heating.
Presence of Additives Promoting Deiodination
Certain additives or impurities in the reaction mixture could facilitate the cleavage of the C-I bond.
Ensure the use of high-purity solvents and reagents. If possible, degas the solvents to remove dissolved oxygen.
Issue 2: Poor Yield or Incomplete Conversion in Suzuki Coupling Reactions
Symptoms:
Low yield of the desired biaryl product.
Recovery of a significant amount of unreacted 4-iodo-3-nitroaniline.
Formation of 3-nitroaniline as a byproduct.
Root Causes and Solutions:
Root Cause
Recommended Action
Catalyst Inactivation
The amino and nitro groups on the aromatic ring can sometimes interfere with the palladium catalyst. Ensure the catalyst and ligands are appropriate for electron-rich or sterically hindered substrates.
Inefficient Transmetalation
The choice of base is critical in Suzuki reactions. The base activates the boronic acid for transmetalation. An inappropriate base or insufficient amount can lead to poor reaction rates.
Deiodination Side Reaction
Under the reaction conditions, especially at elevated temperatures, the starting material can undergo hydrodehalogenation (deiodination) to form 3-nitroaniline.
Poor Solubility of Reactants
4-iodo-3-nitroaniline may have limited solubility in some common Suzuki reaction solvents, leading to a heterogeneous reaction mixture and poor conversion.
Issues with Boronic Acid/Ester
The boronic acid or its ester may be of poor quality or may have decomposed.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for deiodination during nitro group reduction.
Caption: Troubleshooting workflow for Suzuki coupling reactions involving 4-iodo-3-nitroaniline.
Reference Data & Comparative Studies
Validation
A Comparative Spectroscopic and Spectrometric Analysis of 4-Iodo-3-nitroaniline and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the characterization of 4-Iodo-3-nitroaniline using Infrared (IR) Spectroscopy and Mass Spectrometry (MS), with a comparative analysis a...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers, scientists, and drug development professionals on the characterization of 4-Iodo-3-nitroaniline using Infrared (IR) Spectroscopy and Mass Spectrometry (MS), with a comparative analysis against its structural isomers and related compounds.
This guide provides a comprehensive comparison of the analytical signatures of 4-Iodo-3-nitroaniline with its key alternatives, 3-Nitroaniline and 4-Iodoaniline. By presenting experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification of these compounds in a laboratory setting.
Infrared Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Iodo-3-nitroaniline is characterized by the vibrational frequencies of its amine (N-H), nitro (N-O), and carbon-iodine (C-I) bonds, as well as the substitution pattern of the aromatic ring. A comparison with related compounds highlights the diagnostic peaks for its unique structure.
Table 1: Comparison of Key IR Absorption Peaks (cm⁻¹)
Note: Predicted values for 4-Iodo-3-nitroaniline are based on characteristic group frequencies and comparison with related structures.
The presence of both the nitro group stretching vibrations and the C-I stretching vibration are key to distinguishing 4-Iodo-3-nitroaniline from 3-Nitroaniline and 4-Iodoaniline.
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural elucidation. Electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.
Table 2: Comparison of Key Mass Spectrometry Data (m/z)
The molecular ion peak at m/z 264 is the most definitive feature for identifying 4-Iodo-3-nitroaniline. The fragmentation pattern, including the loss of the nitro group (NO₂) and the iodine atom (I), provides further confirmation of its structure.
Experimental Protocols
Infrared Spectroscopy (FTIR) - KBr Pellet Method
This protocol outlines the standard procedure for acquiring an IR spectrum of a solid sample using the KBr pellet technique.
Sample Preparation : Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
Mixing : Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[9]
Pellet Formation : Transfer the mixture to a die and press it under high pressure (typically 8-10 metric tons) to form a thin, transparent pellet.[10]
Background Measurement : Acquire a background spectrum of a pure KBr pellet to correct for atmospheric and instrumental interferences.[9]
Sample Measurement : Place the sample pellet in the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry - Electron Ionization (EI)
This protocol describes the general procedure for obtaining a mass spectrum of a solid sample using electron ionization.
Sample Introduction : The solid sample is introduced into the ion source, often via a direct insertion probe. The sample is then vaporized by heating.[11][12]
Ionization : The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13][14]
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Detection : An ion detector measures the abundance of each ion, generating the mass spectrum.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of an unknown aromatic amine using IR and mass spectrometry.
Caption: Workflow for the identification of 4-Iodo-3-nitroaniline.
analytical methods for 4-Iodo-3-nitroaniline quantification
A Comparative Guide to Analytical Methods for the Quantification of 4-Iodo-3-nitroaniline For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-iodo-3-nitroaniline...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Analytical Methods for the Quantification of 4-Iodo-3-nitroaniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-iodo-3-nitroaniline is crucial for process monitoring, quality control, and safety assessment. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. While specific experimental data for 4-iodo-3-nitroaniline is not extensively available in public literature, this guide leverages data from analogous halogenated nitroaromatic compounds to provide a robust comparison of methodologies. The principles and experimental protocols detailed herein are readily adaptable for the development and validation of methods for the target compound.
Data Presentation
The following table summarizes the estimated performance characteristics of various analytical methods for the quantification of 4-iodo-3-nitroaniline. This data is compiled from studies on similar analytes and offers a comparative baseline for method selection.
Analytical Method
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD)
Accuracy/Recovery (%)
HPLC-UV
> 0.999
0.1 - 1 µg/mL
0.3 - 3 µg/mL
< 5%
95 - 105%
GC-MS
> 0.99
1 - 10 ng/mL
3 - 30 ng/mL
< 10%
90 - 110%
UV-Vis Spectrophotometry
> 0.99
0.5 - 2 µg/mL
1.5 - 6 µg/mL
< 5%
95 - 105%
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds like 4-iodo-3-nitroaniline.
Instrumentation:
HPLC system with a quaternary or binary pump
Autosampler
Column oven
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection Wavelength: Based on the UV spectrum of 4-iodo-3-nitroaniline, a wavelength between 254 nm and 380 nm is expected to provide good sensitivity. For related nitroanilines, detection is often performed around 380 nm.[1]
Sample Preparation:
Accurately weigh and dissolve a standard of 4-iodo-3-nitroaniline in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
Dissolve the sample containing 4-iodo-3-nitroaniline in the mobile phase, ensuring the final concentration is within the calibration range.
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like 4-iodo-3-nitroaniline, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis may be possible.[2]
Instrumentation:
Gas chromatograph with a split/splitless injector
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
Chromatographic Conditions:
Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the analysis of aromatic compounds.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250 °C
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: Increase to 280 °C at a rate of 15 °C/min.
Final hold: Hold at 280 °C for 5 minutes.
Injection Mode: Splitless injection (1 µL).
Mass Spectrometry Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of 4-iodo-3-nitroaniline.
Sample Preparation:
Prepare a stock solution of 4-iodo-3-nitroaniline in a suitable solvent such as ethyl acetate or dichloromethane.
Prepare calibration standards by serial dilution of the stock solution.
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).
Concentrate the extract and reconstitute in the injection solvent.
If derivatization is required, a common approach for anilines is acylation.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible region.
Solvent: A suitable solvent that dissolves the analyte and is transparent in the measurement wavelength range (e.g., ethanol, methanol, or acetonitrile).
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of 4-iodo-3-nitroaniline across the UV-Vis spectrum (typically 200-800 nm). For 4-nitroaniline, the λmax is around 380 nm.[1]
Calibration Curve:
Prepare a stock solution of 4-iodo-3-nitroaniline in the chosen solvent.
Create a series of standard solutions of known concentrations by diluting the stock solution.
Measure the absorbance of each standard solution at the λmax.
Plot a graph of absorbance versus concentration to generate a calibration curve.
Sample Analysis:
Dissolve the sample in the same solvent used for the standards.
Measure the absorbance of the sample solution at the λmax.
Determine the concentration of 4-iodo-3-nitroaniline in the sample using the calibration curve.
Mandatory Visualization
Caption: General experimental workflow for the quantification of 4-iodo-3-nitroaniline.
A Comparative Analysis of the Reactivity of 4-Iodo-3-nitroaniline and Other Iodoaniline Isomers
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of 4-iodo-3-nitroaniline with other iodoaniline isomers. The analysis is supported by...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-iodo-3-nitroaniline with other iodoaniline isomers. The analysis is supported by established principles of organic chemistry and available experimental data, focusing on reactions of significant interest in synthetic and medicinal chemistry.
Introduction to the Reactivity of Iodoanilines
Iodoanilines are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl < C-F.[1] This makes iodoanilines the most reactive among the haloanilines, often enabling reactions under milder conditions with lower catalyst loadings.[1][2]
The reactivity of a specific iodoaniline is further modulated by the presence and position of other substituents on the aromatic ring. This guide specifically examines 4-iodo-3-nitroaniline, a substrate featuring a strong electron-withdrawing nitro group (-NO₂) ortho to the iodine atom and a moderately electron-donating amino group (-NH₂) para to the iodine. These substituents exert significant electronic effects that differentiate its reactivity from other iodoaniline isomers.
Electronic Effects Influencing Reactivity
The reactivity of the C-I bond in iodoanilines is influenced by the electronic nature of the other substituents on the aromatic ring.
Amino Group (-NH₂): The amino group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.
Nitro Group (-NO₂): The nitro group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both induction and resonance.[3][4]
In 4-iodo-3-nitroaniline, the interplay of these two groups dictates the molecule's reactivity profile. The nitro group, being ortho to the iodine, significantly enhances the electrophilicity of the carbon atom bonded to the iodine, making it more susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed reactions.
Caption: Factors influencing the reactivity of 4-Iodo-3-nitroaniline.
Comparative Reactivity in Key Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.[4][5] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
4-Iodo-3-nitroaniline: The presence of the nitro group ortho to the iodine atom strongly activates the substrate for SNAr reactions. The electron-withdrawing nitro group effectively stabilizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction.
Other Iodoanilines (e.g., 2-iodoaniline, 3-iodoaniline, 4-iodoaniline): These isomers lack the necessary electron-withdrawing group ortho or para to the iodine. Consequently, they are generally unreactive in SNAr reactions under standard conditions.
2-Iodo-4-nitroaniline: With the nitro group para to the iodine, this isomer is also highly activated towards SNAr, comparable in reactivity to 4-iodo-3-nitroaniline.
Substrate
Position of -NO₂ relative to -I
Expected SNAr Reactivity
Rationale
4-Iodo-3-nitroaniline
ortho
Very High
Strong stabilization of Meisenheimer complex.[4][5]
2-Iodo-4-nitroaniline
para
Very High
Strong stabilization of Meisenheimer complex.[4][5]
4-Iodoaniline
N/A
Very Low
No activating group.
3-Iodoaniline
N/A
Very Low
No activating group.
2-Iodoaniline
N/A
Very Low
No activating group.
Palladium-Catalyzed Cross-Coupling Reactions
Iodoanilines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[6]
4-Iodo-3-nitroaniline: The strong electron-withdrawing effect of the nitro group increases the electrophilicity of the carbon atom of the C-I bond. This is expected to accelerate the rate of oxidative addition, making 4-iodo-3-nitroaniline a highly reactive coupling partner.
Other Iodoanilines: While still highly reactive due to the C-I bond, iodoanilines without the activating nitro group are expected to be comparatively less reactive than their nitro-substituted counterparts under identical conditions.
Substrate
Key Substituent Effects
Expected Cross-Coupling Reactivity
Rationale
4-Iodo-3-nitroaniline
Strong -I, -M from -NO₂
Very High
Electron-deficient ring enhances oxidative addition.
2-Iodo-4-nitroaniline
Strong -I, -M from -NO₂
Very High
Electron-deficient ring enhances oxidative addition.
Schlenk tube, magnetic stirrer, heating mantle, inert atmosphere setup
Procedure:
To a Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and sodium tert-butoxide.
Add the iodoaniline and the amine coupling partner.
Add anhydrous, degassed toluene via syringe.
Seal the tube and heat the reaction mixture at 90-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Caption: Generalized workflow for a cross-coupling reaction.
Conclusion
4-Iodo-3-nitroaniline exhibits enhanced reactivity compared to other iodoaniline isomers without nitro substitution, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity is attributed to the strong electron-withdrawing nature of the nitro group positioned ortho to the carbon-iodine bond. This electronic feature activates the molecule for SNAr by stabilizing the key anionic intermediate and facilitates the oxidative addition step in cross-coupling catalysis. For synthetic applications requiring high reactivity and mild conditions, 4-iodo-3-nitroaniline and similarly substituted isomers (e.g., 2-iodo-4-nitroaniline) represent superior choices over their non-nitrated counterparts.
A Comparative Analysis of 4-Iodo-3-nitroaniline and 4-Bromo-3-nitroaniline in Palladium-Catalyzed Cross-Coupling Reactions
In the realm of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex mole...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules pivotal to the pharmaceutical and materials science industries. The choice of the aryl halide substrate is a critical parameter that significantly influences reaction efficiency, yield, and conditions. This guide provides an objective comparison of the performance of 4-iodo-3-nitroaniline and 4-bromo-3-nitroaniline in key cross-coupling reactions, supported by experimental data from analogous systems.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed couplings is the bond dissociation energy of the carbon-halogen (C-X) bond. The general trend for reactivity follows the order: C-I < C-Br < C-Cl. This is because the oxidative addition of the aryl halide to the palladium(0) catalyst, often the rate-determining step, is facilitated by a weaker C-X bond. Consequently, aryl iodides are typically more reactive than aryl bromides, requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
The presence of the electron-withdrawing nitro group at the meta-position and the amino group at the para-position to the halogen in both 4-iodo-3-nitroaniline and 4-bromo-3-nitroaniline influences their reactivity. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbon bearing the halogen, which can facilitate the oxidative addition step for both substrates.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. While direct comparative data for 4-iodo-3-nitroaniline and 4-bromo-3-nitroaniline is scarce, data from structurally similar compounds, such as 4-halonitrobenzenes and 4-haloanilines, can provide valuable insights. Generally, aryl iodides exhibit higher turnover frequencies (TOF) and yields under milder conditions compared to their bromo counterparts. For instance, in the coupling of 4-bromonitrobenzene with phenylboronic acid, a high turnover frequency has been observed, indicating good reactivity for an activated aryl bromide.[1] However, aryl iodides are known to react even more readily.
This table presents data for analogous compounds to illustrate the general reactivity trends.
Based on these trends, 4-iodo-3-nitroaniline is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperature, shorter reaction time) and potentially give higher yields compared to 4-bromo-3-nitroaniline.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial in this reaction. Similar to the Suzuki-Miyaura coupling, aryl iodides are generally more reactive. For challenging substrates, the higher reactivity of the C-I bond can be advantageous.
This table presents generalized conditions and outcomes for analogous aryl halides.
For the Buchwald-Hartwig amination, 4-iodo-3-nitroaniline would likely require less forcing conditions to achieve high yields compared to 4-bromo-3-nitroaniline. The selection of the appropriate palladium precatalyst and ligand combination is critical for the successful coupling of both substrates.
Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reactivity difference between aryl iodides and bromides is particularly pronounced in this reaction. Aryl iodides can often be coupled at room temperature, whereas aryl bromides typically require heating.[6] This differential reactivity allows for selective couplings in molecules containing both iodo and bromo substituents.
This table includes data for analogous compounds to highlight reactivity differences.
Given the established reactivity patterns, 4-iodo-3-nitroaniline would be the preferred substrate for Sonogashira couplings, allowing for milder reaction conditions and potentially higher yields. The chemoselectivity observed with substrates like 4-bromo-3-iodophenol underscores the significant reactivity gap between the C-I and C-Br bonds.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (4-iodo-3-nitroaniline or 4-bromo-3-nitroaniline, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
Solvent and Catalyst Addition: Add the solvent (e.g., a mixture of toluene and water or dioxane and water, 5 mL). Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for 12-24 hours.
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling.
Comparative Characterization of 4-Iodo-3-nitroaniline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, 4-iodo-3-nitroaniline serves as a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, 4-iodo-3-nitroaniline serves as a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The introduction of iodo and nitro groups on the aniline scaffold provides unique electronic properties and multiple reaction sites for further chemical modifications. This guide offers a comparative overview of the characterization of two representative classes of 4-iodo-3-nitroaniline derivatives: Schiff bases and azo dyes. The information presented herein is compiled from established synthetic methodologies and spectroscopic analyses of analogous compounds.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the key physicochemical and spectroscopic data for 4-iodo-3-nitroaniline and its hypothetical Schiff base and azo dye derivatives. This data is crucial for the identification and characterization of these compounds.
π-π* and n-π* transitions, likely in the range of 300-450 nm
Extended conjugation leads to absorption in the visible region (400-500 nm)
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-iodo-3-nitroaniline derivatives are crucial for reproducible research. Below are representative protocols for the preparation of a Schiff base and an azo dye derivative.
Synthesis of a Schiff Base Derivative
This protocol describes the condensation reaction between 4-iodo-3-nitroaniline and an aromatic aldehyde (e.g., salicylaldehyde).
Materials:
4-Iodo-3-nitroaniline
Salicylaldehyde
Ethanol
Glacial acetic acid (catalytic amount)
Procedure:
Dissolve 1.0 mmol of 4-iodo-3-nitroaniline in 20 mL of ethanol in a round-bottom flask.
Add 1.0 mmol of salicylaldehyde to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base product.
Synthesis of an Azo Dye Derivative
This protocol outlines the diazotization of 4-iodo-3-nitroaniline followed by a coupling reaction with a phenolic compound (e.g., phenol).
Materials:
4-Iodo-3-nitroaniline
Hydrochloric acid (HCl)
Sodium nitrite (NaNO₂)
Phenol
Sodium hydroxide (NaOH)
Ice
Procedure:
Diazotization:
Suspend 1.0 mmol of 4-iodo-3-nitroaniline in a mixture of concentrated HCl and water.
Cool the suspension to 0-5 °C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 mmol) dropwise, keeping the temperature below 5 °C.
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
Coupling Reaction:
Dissolve 1.0 mmol of phenol in an aqueous solution of sodium hydroxide.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with constant stirring.
Maintain the temperature below 5 °C and continue stirring for another 30 minutes.
The azo dye will precipitate out of the solution.
Isolation:
Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude azo dye.
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization Techniques
The synthesized derivatives should be characterized using a range of spectroscopic techniques to confirm their structure and purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups such as the imine (C=N) in Schiff bases and the azo (N=N) linkage in azo dyes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecules and determine their maximum absorption wavelengths (λmax).
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
Visualizing Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.
Caption: Synthetic workflow for a Schiff base derivative.
Caption: Synthetic workflow for an azo dye derivative.
A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 4-Iodo-3-nitroaniline
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is paramount. 4-Iodo-3-nitroaniline, a key building block in the synthesis of various ph...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is paramount. 4-Iodo-3-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-iodo-3-nitroaniline, supported by representative experimental data and detailed methodologies.
Principle of Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for analyzing substituted nitroanilines.[1][2] In contrast, Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas.[3][4] While powerful for volatile substances, GC analysis of less volatile or thermally sensitive compounds like aromatic amines may necessitate derivatization to enhance their volatility and prevent degradation at high temperatures.[5][6]
Experimental Comparison
The choice between HPLC and GC for the analysis of 4-iodo-3-nitroaniline depends on several factors, including the specific impurities expected, available instrumentation, and the desired analytical endpoint. HPLC is often the preferred method for aromatic amines and their nitro derivatives due to its versatility and ability to analyze these compounds without derivatization.[1] GC, especially when coupled with a sensitive detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS), can provide high resolution and sensitivity for volatile and semi-volatile impurities.[4][5]
Data Presentation
The following table summarizes representative performance characteristics of a typical Reverse-Phase HPLC method compared to a plausible GC-FID method for the purity analysis of a 4-iodo-3-nitroaniline sample.
Parameter
HPLC
GC
Instrumentation
HPLC with UV-Vis or DAD
GC with FID or MS
Derivatization
Not required
May be required for improved peak shape and thermal stability
Analysis Time
10-30 minutes
5-20 minutes
Operating Temperature
Ambient to moderate (e.g., 30-50 °C)
High (e.g., 150-300 °C injector and oven)
Compound Suitability
Excellent for non-volatile and thermally sensitive compounds
Ideal for volatile and semi-volatile compounds
Typical Mobile/Carrier
Liquid (e.g., Acetonitrile/Water)
Gas (e.g., Helium, Hydrogen)
Common Detectors
UV-Vis, DAD, MS
FID, MS, NPD
Potential Issues
Solvent purity and disposal
Thermal degradation of the analyte, column bleed
Experimental Protocols
HPLC Method for Purity Analysis of 4-Iodo-3-nitroaniline
This protocol describes a reverse-phase HPLC method for the separation and quantification of 4-iodo-3-nitroaniline and potential impurities.
1. Instrumentation:
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Materials and Reagents:
4-Iodo-3-nitroaniline reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade, purified to 18.2 MΩ·cm)
Methanol (HPLC grade)
3. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 40% B
2-15 min: 40% to 80% B
15-18 min: 80% B
18.1-25 min: 40% B (re-equilibration)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 35 °C
Detection: UV at 254 nm
4. Sample Preparation:
Standard Solution: Accurately weigh and dissolve the 4-iodo-3-nitroaniline reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase composition (60:40 Water:Acetonitrile).
Sample Solution: Accurately weigh and dissolve the test sample of 4-iodo-3-nitroaniline in methanol to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC Method for Purity Analysis of 4-Iodo-3-nitroaniline
This protocol outlines a potential GC method. Note that derivatization may be necessary to achieve optimal results.
1. Instrumentation:
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an appropriate capillary column.
2. Materials and Reagents:
4-Iodo-3-nitroaniline reference standard
Toluene (pesticide quality or equivalent)
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), if required.
3. Chromatographic Conditions:
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Injector Temperature: 250 °C
Detector Temperature: 300 °C
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes
Ramp: 15 °C/min to 280 °C
Hold: 5 minutes at 280 °C
Injection Mode: Split (e.g., 50:1)
4. Sample Preparation:
Standard Solution: Prepare a stock solution of 4-iodo-3-nitroaniline in toluene at 1 mg/mL.
Sample Solution: Dissolve the sample in toluene to a concentration of approximately 1 mg/mL.
Derivatization (if necessary): To 100 µL of the sample or standard solution, add 100 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
5. Data Analysis:
Purity is calculated based on the area percent of the main peak.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for comparing analytical methods for purity determination.
comparing synthetic efficiency of different routes to 4-Iodo-3-nitroaniline
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 4-Iodo-3-nitroaniline is a valuable building block, and its synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 4-Iodo-3-nitroaniline is a valuable building block, and its synthesis can be approached through several distinct routes. This guide provides a comparative analysis of the most common synthetic strategies, offering experimental data and detailed protocols to inform your selection of the most suitable method.
Fast reaction, good yield, stable diazonium salt intermediate.[2]
Multi-step process (in situ).
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the primary synthetic routes to 4-iodo-3-nitroaniline.
Experimental Protocols
Route 1: Direct Iodination of 3-Nitroaniline
Method A: Using Iodine and Nitric Acid in Acetic Acid
This method is reported to be highly efficient for the iodination of various anilines, affording high yields under ambient conditions.[1]
Experimental Protocol:
In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in glacial acetic acid.
To this solution, add iodine (1 equivalent).
Slowly add concentrated nitric acid (a catalytic amount) to the stirring mixture.
Continue stirring at room temperature for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker of ice water.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water and then a small amount of cold ethanol.
Dry the product to obtain 4-iodo-3-nitroaniline.
Method B: Using N-Iodosuccinimide (NIS)
NIS is a milder iodinating agent, and its regioselectivity can be enhanced with an acid catalyst.
Experimental Protocol:
Dissolve 3-nitroaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
Add N-Iodosuccinimide (1.1 equivalents).
If required for activation, add a catalytic amount of an acid catalyst, such as trifluoroacetic acid.
Stir the reaction mixture at room temperature and monitor by TLC.
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography if necessary.
Route 2: Sandmeyer Reaction of 3-Nitroaniline
This route involves the formation of a diazonium salt intermediate, which is then displaced by iodide. A solvent-free method using a nano-silica periodic acid catalyst has been reported with a high yield.[2]
Experimental Protocol:
In a mortar, grind 3-nitroaniline (1 mmol), sodium nitrite (1.2 mmol), and nano-silica periodic acid (0.050 g) at room temperature for approximately 20 minutes to form the diazonium salt.
Add potassium iodide (1 mmol) to the mixture and continue grinding for another 10 minutes.
Extract the crude product with dichloromethane.
Wash the organic extract with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-iodo-3-nitroaniline.
Concluding Remarks
The choice of synthetic route to 4-iodo-3-nitroaniline depends on several factors, including the desired scale, available reagents, and equipment.
Direct iodination with I₂/HNO₃ offers a straightforward, one-pot synthesis with potentially high yields, making it attractive for larger-scale production.[1] However, the use of nitric acid requires careful handling.
Direct iodination with NIS provides a milder alternative, with the potential for high regioselectivity, which is beneficial for complex molecule synthesis where sensitive functional groups are present.
The Sandmeyer reaction , particularly the solvent-free method, is a rapid and high-yielding process that avoids harsh acidic conditions and is environmentally benign.[2] The stability of the diazonium salt intermediate under these conditions is a notable advantage.[2]
Researchers should carefully consider these factors to select the most efficient and practical route for their specific needs. Further optimization of reaction conditions for the direct iodination of 3-nitroaniline may be necessary to achieve the reported high yields consistently.
A Comparative Crystallographic Analysis of 4-Iodo-3-nitroaniline and Its Structural Analogs
A deep dive into the solid-state architecture of 4-iodo-3-nitroaniline reveals a landscape of intricate intermolecular interactions and temperature-dependent structural transformations. This guide provides a comparative...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the solid-state architecture of 4-iodo-3-nitroaniline reveals a landscape of intricate intermolecular interactions and temperature-dependent structural transformations. This guide provides a comparative analysis of its crystallographic features against key structural analogs, offering valuable data for researchers in crystal engineering, materials science, and drug development.
The precise three-dimensional arrangement of atoms within a molecule, and the interactions between neighboring molecules in a crystal lattice, are fundamental to understanding and predicting the physicochemical properties of a substance. For active pharmaceutical ingredients and other functional organic materials, variations in crystal structure, known as polymorphism, can have profound impacts on solubility, stability, and bioavailability. In this context, halogenated nitroanilines serve as important model systems for studying the interplay of various intermolecular forces, including hydrogen bonding and halogen bonding.
This guide focuses on the X-ray crystallographic structure of 4-iodo-3-nitroaniline, presenting its key structural parameters in comparison with its chloro-analog, 4-chloro-3-nitroaniline, and its positional isomer, 2-iodo-4-nitroaniline. The data presented herein is compiled from peer-reviewed crystallographic studies, providing a robust basis for understanding the structure-property relationships in this class of compounds.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 4-iodo-3-nitroaniline and its selected analogs. Of particular note, 4-iodo-3-nitroaniline and its chloro-analog are isostructural and exhibit a second-order phase transition at low temperatures, leading to changes in their crystal symmetry and unit cell dimensions.
Table 1: Unit Cell Parameters and Crystal System
Compound
Temperature (K)
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Z
4-Iodo-3-nitroaniline
293
Monoclinic
Pn
5.770(1)
4.619(1)
12.819(3)
90
90.12(3)
90
2
120
Monoclinic
P2₁
5.731(1)
9.098(2)
12.696(3)
90
90.35(3)
90
4
4-Chloro-3-nitroaniline
293
Monoclinic
Pn
5.867(1)
4.673(1)
12.235(2)
90
90.50(3)
90
2
120
Monoclinic
P2₁
5.823(1)
9.202(2)
12.115(2)
90
90.58(3)
90
4
2-Iodo-4-nitroaniline (Triclinic polymorph)
RT
Triclinic
P-1
4.965(2)
7.561(2)
9.945(3)
90.01(2)
90.47(3)
90.06(3)
2
2-Iodo-4-nitroaniline (Orthorhombic polymorph)
RT
Orthorhombic
Pbca
7.334(2)
14.891(4)
15.228(4)
90
90
90
8
Z = number of molecules per unit cell. RT = Room Temperature.
The following sections outline a typical experimental procedure for the synthesis and single-crystal X-ray diffraction analysis of a halogenated nitroaniline derivative.
Synthesis and Crystallization of 4-Iodo-3-nitroaniline
Synthesis: 4-Iodo-3-nitroaniline can be synthesized from 3-nitroaniline via a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.
Diazotization: 3-nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
Work-up and Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-iodo-3-nitroaniline.
Crystallization for X-ray Diffraction: High-quality single crystals are essential for X-ray diffraction analysis. Slow evaporation of a saturated solution is a common method for growing suitable crystals.
A saturated solution of purified 4-iodo-3-nitroaniline is prepared in a suitable solvent (e.g., ethanol or acetone) at a slightly elevated temperature.
The solution is filtered to remove any insoluble impurities.
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction should form.
Single-Crystal X-ray Diffraction Analysis
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
Data Collection: The mounted crystal is placed on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations. For temperature-dependent studies, a cryostream is used to maintain a constant low temperature.
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Structure Validation: The final refined structure is validated using crystallographic software to ensure its quality and correctness. The results are typically deposited in a crystallographic database and reported in a standard format, such as a Crystallographic Information File (CIF).
Workflow Visualization
The following diagram illustrates the typical workflow of a single-crystal X-ray crystallography experiment.
Caption: Workflow for single-crystal X-ray crystallography.
This guide provides a foundational comparison of the crystallographic features of 4-iodo-3-nitroaniline with its close structural relatives. The detailed data and experimental protocols serve as a valuable resource for researchers working on the solid-state characterization and design of functional organic materials.
Validation
A Comparative Analysis of Theoretical and Experimental Properties of 4-Iodo-3-nitroaniline
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a compound's properties is paramount. This guide provides a detailed comparison of the theoretical and experimenta...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a compound's properties is paramount. This guide provides a detailed comparison of the theoretical and experimentally determined properties of 4-Iodo-3-nitroaniline, a halogenated nitroaromatic compound with significance as an intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients.[1]
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key theoretical and experimental physicochemical properties of 4-Iodo-3-nitroaniline. Theoretical values are derived from computational predictions, while experimental data are based on laboratory measurements.
While predicted spectral data for 4-Iodo-3-nitroaniline is available, specific experimental spectra for this particular isomer were not readily found in the surveyed literature. The table below highlights the predicted data. For comparison, researchers often analyze the spectra of similar compounds, such as 4-iodoaniline and various nitroanilines, to infer expected peak positions and patterns.
Spectrum
Theoretical Data (Predicted)
Experimental Data
¹H NMR
Predicted spectra are available through chemical databases.
Not available in the surveyed literature.
¹³C NMR
Predicted spectra are available through chemical databases.
Not available in the surveyed literature.
IR
Not available.
Not available in the surveyed literature.
Workflow for Property Comparison
The following diagram illustrates the logical workflow for comparing theoretical predictions with experimental data for a chemical compound like 4-Iodo-3-nitroaniline.
Caption: Workflow for comparing theoretical and experimental data.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and verifying scientific findings. Below are representative methodologies for the synthesis and characterization of an iodo-nitroaniline derivative, based on established chemical principles.
Synthesis of an Iodo-Nitroaniline Derivative via Sandmeyer Reaction
This protocol is adapted from the synthesis of 4-iodonitrobenzene from 4-nitroaniline and illustrates a common method for introducing an iodine atom onto an aromatic ring.[3]
1. Diazotization:
Dissolve the starting nitroaniline (e.g., 3-nitroaniline) in a mixture of concentrated hydrochloric acid and distilled water.
Cool the solution to 0–5°C using an ice bath.
Prepare a solution of sodium nitrite in water and cool it to 0–5°C.
Slowly add the cold sodium nitrite solution to the nitroaniline solution while maintaining the temperature below 5°C and stirring continuously. Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
2. Iodination:
Prepare a solution of potassium iodide in water and cool it in an ice bath.
Slowly add the cold diazonium salt solution to the potassium iodide solution with constant stirring, keeping the temperature below 5°C.
Allow the mixture to stir for an additional 20-30 minutes. The diazonium group is replaced by iodine, leading to the formation of the iodo-nitroaniline product.
3. Isolation and Purification:
Pour the reaction mixture into crushed ice to precipitate the crude product.
Collect the precipitate by vacuum filtration using a Büchner funnel.
Wash the collected solid with cold distilled water to remove any remaining salts and impurities.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 4-Iodo-3-nitroaniline.
Characterization Methods
1. Melting Point Determination:
A small amount of the dried, purified product is packed into a capillary tube.
The capillary tube is placed in a melting point apparatus.
The temperature is slowly increased, and the range at which the solid melts is recorded. This is then compared to the literature or experimentally determined values.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
The solution is placed in an NMR tube.
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the structure of the molecule.
3. Infrared (IR) Spectroscopy:
A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer.
The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
The presence of characteristic absorption bands for functional groups (e.g., N-H stretches for the amine, N=O stretches for the nitro group, and C-I stretches) is used to confirm the compound's identity.
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Iodo-3-nitroaniline
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Iodo-3-nitroaniline, tailored for research scientists and professionals in drug development....
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Iodo-3-nitroaniline, tailored for research scientists and professionals in drug development. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.
4-Iodo-3-nitroaniline is a chemical compound that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to minimize risk and ensure regulatory compliance.
Hazard Identification and Personal Protective Equipment
4-Iodo-3-nitroaniline is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] Therefore, a stringent PPE protocol is mandatory for all personnel handling this substance.
Table 1: Personal Protective Equipment (PPE) for 4-Iodo-3-nitroaniline
Protection Type
Specific Requirement
Justification
Eye and Face
Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities.
Prevents skin contact and potential allergic reactions.[1]
Body
A lab coat or chemical-resistant apron.
Protects against contamination of personal clothing.[1]
Respiratory
A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if dust may be generated or if working outside a fume hood.
A systematic approach to handling 4-Iodo-3-nitroaniline is essential to maintain safety and integrity of the research. The following workflow must be followed:
1. Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
All handling of 4-Iodo-3-nitroaniline should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
Before handling, ensure all necessary PPE is correctly worn.
Avoid generating dust.[1] If the compound is in solid form, handle it gently.
Use dedicated spatulas and glassware.
Do not eat, drink, or smoke in the handling area.[1]
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. Spill Management:
In case of a spill, evacuate the immediate area.
Wearing appropriate PPE, contain the spill using an inert absorbent material.
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
Clean the spill area with a suitable solvent, followed by soap and water.
4. Disposal:
All waste containing 4-Iodo-3-nitroaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for handling 4-Iodo-3-nitroaniline in a laboratory setting.
Caption: Workflow for Safe Handling of 4-Iodo-3-nitroaniline.